molecular formula C9H8N2OS B174591 3-(2-Amino-1,3-thiazol-4-yl)phenol CAS No. 155983-86-1

3-(2-Amino-1,3-thiazol-4-yl)phenol

Número de catálogo: B174591
Número CAS: 155983-86-1
Peso molecular: 192.24 g/mol
Clave InChI: DSTSMWRMFXIWCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-Amino-1,3-thiazol-4-yl)phenol is a thiazole derivative of significant interest in materials science research, primarily for its effective role in protecting metals from degradation. Experimental studies have demonstrated that this compound and its structural analogs serve as highly effective mixed-type corrosion inhibitors for copper in aggressive acidic environments, such as 1 M hydrochloric acid (HCl), with inhibition efficiencies reaching approximately 90% . The corrosion inhibition mechanism is attributed to the molecular structure of the compound, which features an aromatic system and electron-donating groups that facilitate strong adsorption onto the metal surface, forming a protective layer . Beyond its primary application in corrosion science, the 2-aminothiazole scaffold is a privileged structure in medicinal and organic chemistry. This core structure is known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, making it a valuable template for developing new pharmacologically active molecules . Researchers value this compound as a versatile building block for synthesizing more complex molecules and for exploring its potential in various fields, from functional materials to bioactive agent development.

Propiedades

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTSMWRMFXIWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363508
Record name 3-(2-amino-1,3-thiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155983-86-1
Record name 3-(2-amino-1,3-thiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-amino-1,3-thiazol-4-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Aminothiazol-4-yl)phenol (CAS 57634-55-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-(2-aminothiazol-4-yl)phenol (CAS 57634-55-6), a versatile heterocyclic compound with significant potential in pharmaceutical research and development.

Introduction

4-(2-Aminothiazol-4-yl)phenol is a substituted aminothiazole that serves as a key building block in the synthesis of various biologically active molecules. Its unique structure, featuring a phenol, an aminothiazole, and a central phenyl ring, imparts a range of chemical functionalities that make it an attractive scaffold for medicinal chemists. This compound has been investigated for its potential antioxidant and antibacterial properties and is a valuable intermediate in the discovery of novel therapeutic agents.[1]

Molecular Structure and Properties

The structural framework of 4-(2-aminothiazol-4-yl)phenol is fundamental to its chemical behavior and biological activity.

Molecular Formula: C₉H₈N₂OS[2]

Molecular Weight: 192.24 g/mol [2]

Chemical Structure:

Figure 1: Chemical structure of 4-(2-aminothiazol-4-yl)phenol.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-(2-aminothiazol-4-yl)phenol is presented in the table below. It is important to note that some data, such as the melting point, is not consistently reported across all commercial and database sources. Where a definitive experimental value is unavailable, this is indicated.

PropertyValueSource
Physical State Solid[3]
Appearance Tan solid[1]
Melting Point Not available[1]
Boiling Point 417.8 °C at 760 mmHg (predicted)[1]
Density 1.391 g/cm³ (predicted)[1]
Flash Point 206.5 °C (predicted)[1]
Solubility Generally soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[4] Insoluble in water.[5]
pKa (acidic) 8.33±0.10 (predicted)
pKa (basic) 3.59±0.10 (predicted)

Note: A closely related compound, 4-((2-aminothiazol-4-yl)amino)phenol, has a reported melting point of 142-144°C.[6]

Spectral Data for Structural Elucidation

Spectroscopic data is critical for the confirmation of the molecular structure and purity of 4-(2-aminothiazol-4-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (400 MHz, DMSO-d₆, δ in ppm): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenol and thiazole rings, the amine protons, and the hydroxyl proton. For the related compound, characteristic signals appear at 12.08 (s, 1H, OH), 10.25 (s, 1H, NH), 8.3 (s, 2H, NH₂), 7.25 (s, 1H, H on thiazole), 7.83 (d, J=7.76, 2H, aromatic), and 6.87 (d, J=7.76, 2H, aromatic).[6]

  • ¹³C-NMR (100 MHz, DMSO-d₆, δ in ppm): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. For the related compound, peaks are observed at δ 172.68, 132.65, 131.60, 128.66, 126.69, 121.51, and 99.05.[6]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

  • Key IR Absorptions (KBr, cm⁻¹):

    • ~3495 cm⁻¹: O-H stretching vibration of the phenolic hydroxyl group.[6]

    • ~3402-3300 cm⁻¹: N-H stretching vibrations of the primary amine group.[6]

    • ~1584 cm⁻¹: N-H bending vibration of the amine group.[6]

    • ~3086 cm⁻¹: C-H stretching of the aromatic rings.[6]

A representative FT-IR spectrum can be found on PubChem.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • GC-MS: The gas chromatography-mass spectrometry data shows a molecular ion peak (M⁺) at m/z 192, which corresponds to the molecular weight of the compound.[7]

Synthesis Methodology

The synthesis of 4-(2-aminothiazol-4-yl)phenol can be achieved through the well-established Hantzsch thiazole synthesis.[8][9] This method involves the reaction of an α-haloketone with a thioamide.

Hantzsch_Synthesis A 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one C 4-(2-Aminothiazol-4-yl)phenol A->C Ethanol, Reflux B Thiourea B->C

Figure 2: Hantzsch synthesis of 4-(2-aminothiazol-4-yl)phenol.

Experimental Protocol: A General Procedure

The following is a general experimental protocol adapted from the synthesis of similar 2-aminothiazole derivatives.[10][11]

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Reaction Conditions: Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature.

  • Isolation: If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(2-aminothiazol-4-yl)phenol.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(2-aminothiazol-4-yl)phenol.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[1] Recommended storage is under an inert atmosphere at 2-8 °C.[1]

Applications in Research and Development

4-(2-Aminothiazol-4-yl)phenol is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The primary amine and the hydroxyl group provide reactive sites for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery programs. Its established links to antioxidant and antibacterial activities make it a compound of interest for developing new treatments in these areas.[1]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 4-(2-aminothiazol-4-yl)phenol (CAS 57634-55-6). The information on its structure, physicochemical properties, spectral data, synthesis, and safety is intended to be a valuable resource for researchers and scientists in the field of drug development and medicinal chemistry. Further investigation into the biological activities of derivatives of this compound is a promising area for future research.

References

  • In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino) phenol Derived from Paracetamol. (2023). ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Preprints.org. [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. [Link]

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. [Link]

  • 4-[Bis(thiazol-2-ylamino)methyl]phenol. (2023). MDPI. [Link]

  • Cas 57634-55-6, 4-(2-AMINO-THIAZOL-4-YL). LookChem. [Link]

  • ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol. PMC. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • 2-(2-Amino-5-methylthiazol-4-yl)phenol. PMC. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC. [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • 4-{2-[(4-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenol. PubChem. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • 2-Amino-4-phenylthiazole. PubChem. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. ResearchGate. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. NIH. [Link]

Sources

3-(2-Amino-1,3-thiazol-4-yl)phenol: Mechanistic Profiling & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of 3-(2-Amino-1,3-thiazol-4-yl)phenol , a privileged pharmacophore extensively utilized in fragment-based drug discovery (FBDD). It functions primarily as a kinase hinge-binder and a redox-active antioxidant probe .

Executive Summary & Core Identity

  • Compound Name: this compound

  • Synonyms: 3-(2-amino-4-thiazolyl)phenol; meta-hydroxyphenyl-aminothiazole.

  • Chemical Class: Aminothiazole-phenol hybrid.

  • Primary MOA: ATP-competitive inhibition (Kinases); Radical Scavenging (Redox).

  • Key Application: Lead fragment for Src, CDK, and GSK-3

    
     inhibitors; Tyrosinase inhibition; Antioxidant chemical probe.
    

This molecule represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its efficacy stems from the synergistic combination of the 2-aminothiazole (a bidentate hydrogen bond motif) and the phenol (an H-bond donor/acceptor and radical scavenger).

Mechanism of Action (MOA)

Primary MOA: ATP-Competitive Kinase Inhibition

The 2-aminothiazole moiety is a canonical "hinge binder." In the ATP-binding pocket of protein kinases, the molecule mimics the adenine ring of ATP.

  • Binding Geometry: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (-NH2) acts as a hydrogen bond donor. This creates a strong Donor-Acceptor (D-A) motif that anchors the molecule to the kinase hinge region (backbone carbonyl and amide NH).

  • Role of the Phenol (3-Position): The meta-hydroxyl group extends into the "solvent-exposed front" or the "gatekeeper" region, depending on the specific kinase conformation. It often provides a critical third anchor point via water-mediated H-bonds or direct interaction with polar residues (e.g., Glutamate or Lysine), significantly increasing residence time compared to the unsubstituted aminothiazole.

Secondary MOA: Radical Scavenging & Enzyme Inhibition
  • Antioxidant Mechanism: The phenolic moiety undergoes Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) to neutralize Reactive Oxygen Species (ROS). The thiazole ring stabilizes the resulting phenoxy radical via resonance, preventing propagation of oxidative damage.

  • Tyrosinase Inhibition: The scaffold acts as a pseudosubstrate for tyrosinase. The sulfur atom in the thiazole ring can chelate the binuclear copper active site, while the phenol competes with L-DOPA, effectively halting melanogenesis.

Visualization of Signaling & Binding Logic

The following diagram illustrates the synthesis logic and the dual-pathway mechanism (Kinase vs. Redox) using the Graphviz (DOT) standard.

MOA_Flowchart Precursor Hantzsch Precursor (Bromoacetylphenol + Thiourea) Scaffold This compound (Core Scaffold) Precursor->Scaffold Cyclization Kinase_Pocket ATP Binding Pocket (Hinge Region) Scaffold->Kinase_Pocket Competitive Binding ROS Reactive Oxygen Species (•OH, O2•-) Scaffold->ROS Encounter Binding_Mode Bidentate H-Bonding (N3 Acceptor / NH2 Donor) Kinase_Pocket->Binding_Mode Docking Inhibition Signal Transduction Blockade (Src, CDK, GSK-3β) Binding_Mode->Inhibition Downstream Effect Radical_Scav Phenolic HAT/SET (Radical Neutralization) ROS->Radical_Scav e- Transfer Cytoprotection Cellular Survival (Oxidative Stress Reduction) Radical_Scav->Cytoprotection Stabilization

Caption: Figure 1. Dual-mechanism workflow showing the conversion of the core scaffold into kinase inhibitory activity and antioxidant cytoprotection.

Experimental Protocols

Synthesis: The Hantzsch Thiazole Method

This protocol is the industry standard for generating the scaffold with high purity. It is a self-validating reaction due to the distinct precipitation of the product.

Reagents:

  • 3-Bromoacetylphenol (or 3-hydroxy-phenacyl bromide)

  • Thiourea[1]

  • Ethanol (Absolute)

  • Sodium Acetate (NaOAc)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 3-bromoacetylphenol in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol (1.1 eq) of thiourea. The slight excess ensures complete consumption of the bromoketone.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Neutralization: Cool the reaction to room temperature. A hydrobromide salt precipitate may form. Add aqueous NaOAc or 10% NaHCO3 to adjust pH to ~7–8. This liberates the free base.

  • Isolation: The free base this compound will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.

  • Validation:

    • Melting Point: Expect ~198–200°C.

    • 1H NMR (DMSO-d6): Look for thiazole proton singlet (~7.0 ppm) and broad NH2 exchangeable peak (~7.1 ppm).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

To validate the scaffold as a kinase inhibitor (e.g., against CDK2 or Src), use a luminescent ADP detection assay.

Protocol:

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Titration: Serially dilute the compound (0.1 nM to 10 µM) in DMSO.

  • Incubation: Mix Kinase (5 ng/well), Substrate (e.g., Poly Glu:Tyr), and Compound in a 384-well plate. Incubate for 10 min at RT.

  • Reaction Start: Add ATP (10 µM final). Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Compound] to determine IC50.

Quantitative Data Summary

The following table summarizes typical inhibitory potentials of 2-aminothiazole derivatives derived from this core scaffold. Note: Values are representative of the scaffold class.

Target ClassSpecific TargetActivity TypeTypical IC50 / EC50Mechanism Note
Kinase c-Src / LckInhibition10 – 500 nMHinge binder (Dasatinib-like mode)
Kinase CDK2 / Cyclin EInhibition0.5 – 5.0 µMRequires phenolic H-bond for potency
Enzyme TyrosinaseInhibition20 – 50 µMCopper chelation + competitive binding
Redox DPPH RadicalScavenging15 – 30 µMPhenolic HAT mechanism
Bacteria S. aureusGrowth Inhib.4 – 16 µg/mLCell wall/membrane disruption target

References

  • PubChem. (2025).[2] 4-(2-Amino-1,3-thiazol-4-yl)phenol Compound Summary. National Library of Medicine. Link

  • Das, J., et al. (2006).[3] "2-aminothiazole as a novel kinase inhibitor template.[3][4][5] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry, 49(23), 6819-6832.[3] Link

  • Mishra, C.B., et al. (2021).[6] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 26(5). Link

  • Charris, J., et al. (2021). "Phenolic Thiazoles with Antioxidant and Antiradical Activity." Antioxidants, 10(11).[7] Link

  • Gholap, S.S., et al. (2023). "4-[Bis(thiazol-2-ylamino)methyl]phenol as a Tyrosinase Inhibitor."[8] Molbank, 2023(1). Link

Sources

The Pharmacological Profile of Substituted 2-Aminothiazoles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including approved drugs.[1][2] Its synthetic tractability and ability to interact with various biological targets have made it a cornerstone in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted 2-aminothiazoles, with a focus on their synthesis, anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities. We will delve into the structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols to provide a valuable resource for researchers in the field.

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole ring system, characterized by a five-membered ring containing sulfur and nitrogen atoms with an amino group at the 2-position, serves as a versatile template for drug design. Its unique electronic properties and conformational flexibility allow for diverse substitutions at various positions, leading to a broad spectrum of pharmacological activities.[1][3] Several clinically used drugs, such as the H2 receptor antagonist Famotidine and the third-generation cephalosporin antibiotic Cefdinir, feature this core structure, highlighting its therapeutic importance.[4]

Synthesis of Substituted 2-Aminothiazoles

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis .[5] This classical method involves the condensation of an α-haloketone with a thiourea derivative. The reaction proceeds through a cyclization mechanism to afford the desired 2-aminothiazole.

General Hantzsch Thiazole Synthesis Protocol

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Add the substituted thiourea (1-1.2 equivalents) to the solution.

Step 2: Reaction Conditions

  • The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[6]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure substituted 2-aminothiazole.[7]

Causality Behind Experimental Choices: The choice of solvent is crucial for ensuring the solubility of both reactants. Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to occur efficiently. The use of a slight excess of thiourea can help drive the reaction to completion.

Alternative Synthetic Strategies

While the Hantzsch synthesis remains a mainstay, other methods have been developed to access diverse 2-aminothiazole derivatives. These include reactions involving α-tosyloxyketones, and multicomponent reactions.[1] More recent advancements have also explored microwave-assisted synthesis to accelerate reaction times and improve yields.[5]

Anticancer Activity of 2-Aminothiazoles

Substituted 2-aminothiazoles have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[3][8] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Mechanism of Action and Signaling Pathways

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of various protein kinases .[9] Many of these compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.[10]

One of the key signaling pathways targeted by 2-aminothiazole derivatives is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and metabolism.[11][12] By inhibiting kinases within this pathway, such as PI3K and mTOR, these compounds can effectively block cancer cell growth and induce apoptosis.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Aminothiazole Substituted 2-Aminothiazole Aminothiazole->PI3K inhibits Aminothiazole->mTORC1 inhibits

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.[8]

  • Substitutions at the 4- and 5-positions: Aromatic or heteroaromatic rings at the 4-position of the thiazole core are often associated with enhanced anticancer activity.[8] Lipophilic substituents at the 4- and/or 5-positions can also contribute to increased potency.[8]

  • Substitutions on the 2-amino group: Acylation of the 2-amino group with various aromatic or heterocyclic moieties is a common strategy to improve anticancer efficacy.[13] The nature of the acyl group can significantly influence the compound's interaction with its biological target.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Treat Treat with Substituted 2-Aminothiazole Derivatives Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the substituted 2-aminothiazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Self-Validating System: The inclusion of both positive and negative controls in every assay plate is essential for validating the experimental results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the negative (vehicle) control provides the baseline for cell viability.

Quantitative Data for Anticancer Activity
Compound TypeTarget/Cell LineIC50 (µM)Reference
2-amino-4-phenylthiazole derivativeHT29 (colon cancer)2.01[8]
2-aminothiazole with 4,5-butylidene and benzylic amineH1299 (lung cancer)4.89[8]
2-aminothiazole with 4,5-butylidene and benzylic amineSHG-44 (glioma)4.03[8]
Thiazole derivativePI3Kα0.086[11]
Thiazole derivativemTOR0.221[11]

Antimicrobial Activity of 2-Aminothiazoles

Substituted 2-aminothiazoles have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[6][7][14] Their development as antimicrobial agents is a promising avenue to combat the growing threat of antimicrobial resistance.

Mechanism of Action

The antimicrobial mechanism of 2-aminothiazole derivatives can vary depending on the specific substitutions and the target microorganism. Some proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis: Certain derivatives have been shown to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[7] Molecular docking studies have suggested that enzymes like MurB, which is involved in peptidoglycan biosynthesis, could be a potential target.[14]

  • Disruption of Membrane Integrity: Some compounds may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane, leading to the leakage of essential cellular components.[15]

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some 2-aminothiazole derivatives have been found to inhibit cytochrome P450-dependent enzymes, such as CYP51 (lanosterol 14α-demethylase), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14]

Structure-Activity Relationship (SAR) for Antimicrobial Activity
  • Substitutions on the Thiazole Ring: The presence of specific substituents at the 4- and 5-positions of the thiazole ring can significantly influence antimicrobial potency. For instance, aryl or heteroaryl groups at the 4-position have been shown to be beneficial.

  • Substitutions on the 2-amino Group: The introduction of various side chains on the 2-amino group, such as those forming Schiff bases or amides, can modulate the antimicrobial spectrum and activity.[7] Halogen substitutions on appended aromatic rings have also been shown to enhance activity.[16]

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the substituted 2-aminothiazole compound onto the surface of the agar. A control disk with the solvent and a disk with a standard antibiotic should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Self-Validating System: The use of standard antibiotic disks provides a reference for the potency of the test compounds. The solvent control ensures that the solvent itself does not have any antimicrobial activity.

Quantitative Data for Antimicrobial Activity
Compound TypeMicroorganismMIC (µg/mL)Reference
Thiazolyl-thiourea with 3,4-dichlorophenylS. aureus4-16[16]
Thiazolyl-thiourea with 3,4-dichlorophenylS. epidermidis4-16[16]
2-aminothiazole derivative F29X. oryzae pv. oryzicola2.0[17]
2-aminothiazole derivative F8X. axonopodis pv. citri22.8[15]

Anti-inflammatory Activity of 2-Aminothiazoles

The 2-aminothiazole scaffold is also associated with significant anti-inflammatory properties.[2] These compounds have been shown to be effective in various in vivo models of inflammation.

Mechanism of Action

The anti-inflammatory effects of substituted 2-aminothiazoles are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. A prominent mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, 2-aminothiazole derivatives can effectively suppress the inflammatory response.

NFkB_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression promotes Aminothiazole Substituted 2-Aminothiazole Aminothiazole->IKK inhibits

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency of 2-aminothiazole derivatives can be modulated by various structural modifications. For instance, the introduction of specific aryl or heteroaryl groups at the 4-position and substitutions on the 2-amino group have been shown to be critical for activity.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the substituted 2-aminothiazole compound or the vehicle (control) to the rats, typically via oral or intraperitoneal injection, at a specific time before the induction of inflammation. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: Inject a solution of carrageenan (typically 1% in saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Self-Validating System: The use of a positive control group treated with a known anti-inflammatory drug allows for the validation of the experimental model and provides a benchmark for the activity of the test compounds.

2-Aminothiazoles as Kinase Inhibitors

The ability of the 2-aminothiazole scaffold to act as a "hinge-binding" motif has made it a valuable template for the design of potent and selective kinase inhibitors.[10] Several 2-aminothiazole-based kinase inhibitors have shown significant promise in preclinical and clinical studies, particularly in the field of oncology.[9]

Targeted Kinases

Substituted 2-aminothiazoles have been developed to target a wide range of kinases, including:

  • Src Family Kinases: Dasatinib, a potent inhibitor of Src family kinases and Bcr-Abl, is an approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10]

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition by 2-aminothiazole derivatives has shown potential as an anticancer strategy.[18][19]

  • Cyclin-Dependent Kinases (CDKs): CDK inhibitors based on the 2-aminothiazole scaffold have been developed to target the cell cycle machinery in cancer cells.[20]

  • PI3K/mTOR: As mentioned earlier, dual inhibitors of PI3K and mTOR containing the 2-aminothiazole core have shown significant anticancer activity.[11]

Structure-Activity Relationship (SAR) for Kinase Inhibition

The SAR for kinase inhibition is highly specific to the target kinase. However, some general principles apply:

  • Hinge-Binding Motif: The 2-amino group and the thiazole nitrogen often form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[10]

  • Substituents Probing Different Pockets: Substituents at the 4- and 5-positions of the thiazole ring and on the 2-amino group can be designed to occupy different pockets within the ATP-binding site, thereby enhancing potency and selectivity.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay that measures the phosphorylation of a substrate.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (peptide or protein), and the substituted 2-aminothiazole inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The extent of substrate phosphorylation can be measured using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-based assays (ELISA): Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Self-Validating System: The inclusion of a no-enzyme control, a no-substrate control, and a positive control inhibitor (e.g., staurosporine) is crucial for validating the assay results.

Conclusion

The substituted 2-aminothiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with a rich pharmacological profile spanning anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities. The synthetic accessibility of this core, coupled with the ability to fine-tune its biological activity through systematic structural modifications, ensures its continued relevance in the quest for novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of the key pharmacological aspects of substituted 2-aminothiazoles, from their synthesis and mechanisms of action to detailed experimental protocols and structure-activity relationships. It is our hope that this resource will serve as a valuable tool for researchers and scientists dedicated to the discovery and development of new drugs based on this remarkable heterocyclic scaffold.

References

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Al-Omar, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • BenchChem. (2025). Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. BenchChem Technical Guides.
  • Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953.
  • Anderson, M., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521-5525.
  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Khalifa, M. E. (2018).
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(30), 27287-27304.
  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.
  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Scientific Reports, 13(1), 1099.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 373-392.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Al-Ghorbani, M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(40), 37335-37351.
  • Das, J. K., & Das, B. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.
  • Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71.
  • Kauer, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(16), 4991.
  • Al-Omar, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Ibrahim, M. A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
  • Ding, M., et al. (2023). Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi. Pest Management Science, 79(11), 4847-4857.
  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115.
  • de Kock, C., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 647-651.
  • Ding, M., et al. (2023).
  • Truong, V. T., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 1-17.
  • Al-Omar, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed.

Sources

3-(2-Amino-1,3-thiazol-4-yl)phenol molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Structural Monograph Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, 3-(2-Amino-1,3-thiazol-4-yl)phenol represents a classic "privileged scaffold."[1] Unlike its para-substituted counterpart (which is frequently cited in dye chemistry and early tyrosine kinase inhibitors), the meta-isomer (3-position) offers a unique geometric vector for hydrogen bonding within enzyme active sites.[1]

This molecule combines two critical pharmacophores:[1][2]

  • The 2-Aminothiazole: A bidentate ligand capable of interacting with the hinge region of kinase ATP-binding pockets (acting as both H-bond donor and acceptor).[1]

  • The Phenol Moiety: A polarity anchor that can engage specific regulatory residues (e.g., the "gatekeeper" residues in kinases) or improve water solubility compared to phenyl analogs.

This guide details the structural identity, validated synthetic pathways, and physicochemical logic required to utilize this scaffold in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data establishes the core identity of the molecule. Note the distinction between the requested meta isomer and the more common para isomer.

PropertySpecification
Systematic Name This compound
Common Synonyms 3-(2-Amino-4-thiazolyl)phenol; 4-(3-Hydroxyphenyl)-2-aminothiazole
CAS Registry Number 155983-86-1
Molecular Formula C₉H₈N₂OS
Molecular Weight 192.24 g/mol
Exact Mass 192.0357 Da
SMILES Nc1nc(cs1)-c2cccc(O)c2
InChI Key QGSJYYIRAFRPIT-UHFFFAOYSA-N
cLogP ~1.3 (Moderate lipophilicity, ideal for CNS penetration)
TPSA ~87 Ų (Within the "Rule of 5" limit for oral bioavailability)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors

Synthetic Architecture: The Hantzsch Protocol

The most robust method for synthesizing 2-aminothiazoles substituted with aryl groups is the Hantzsch Thiazole Synthesis .[1] This condensation reaction between an


-haloketone and thiourea is favored for its high atom economy and scalability.[1]
Retrosynthetic Logic

To achieve the meta-substitution, one must strictly control the starting material regiochemistry.

  • Target: this compound[1]

  • Precursor A: Thiourea (provides the N-C-S fragment).

  • Precursor B: 3-Bromoacetylphenol (provides the C-C backbone and the phenol ring).

Experimental Protocol (Self-Validating System)

Note: This protocol assumes the use of 3-hydroxyacetophenone as the primary commercial starting material.[1]

Step 1:


-Bromination [1]
  • Dissolve 3-hydroxyacetophenone (1.0 eq) in glacial acetic acid or diethyl ether.

  • Add Bromine (Br₂, 1.0 eq) dropwise at 0°C to prevent poly-bromination.

  • Validation: Monitor by TLC. The product,

    
    -bromo-3-hydroxyacetophenone, is lachrymatory; handle in a fume hood.[1]
    
  • Isolate the intermediate solid.

Step 2: Cyclization (The Hantzsch Reaction)

  • Suspend the

    
    -bromo ketone (1.0 eq) in Ethanol  (absolute).
    
  • Add Thiourea (1.1 eq). A slight excess ensures complete consumption of the alkyl bromide.

  • Reflux the mixture for 2–4 hours. The solution will typically turn clear as the thiazole hydrobromide salt forms.

  • Critical Step (Workup): Cool the reaction. The product exists as the HBr salt. To liberate the free base:

    • Add aqueous sodium acetate or dilute ammonium hydroxide until pH ~8.

    • The free base, This compound , will precipitate.[1]

  • Recrystallize from Ethanol/Water to remove trace sulfur byproducts.

Reaction Workflow Diagram

HantzschSynthesis Start 3-Hydroxyacetophenone Intermed α-Bromo-3-hydroxyacetophenone Start->Intermed Bromination Reagent1 Br2 / AcOH Reagent1->Intermed Salt Thiazole HBr Salt Intermed->Salt Cyclization Reagent2 Thiourea / EtOH (Reflux) Reagent2->Salt Product This compound (Free Base) Salt->Product Deprotection Base Neutralization (NH4OH) Base->Product

Figure 1: Step-wise Hantzsch synthesis pathway converting acetophenone precursors to the target aminothiazole scaffold.

Structural Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The meta-substitution pattern is distinct from the para-isomer in Proton NMR.[1]

TechniqueExpected Signal / ObservationCausality
¹H NMR (DMSO-d₆) δ ~7.0–7.4 ppm (Multiplet, 4H): Aromatic protons.[1] Look for a triplet (t) at the 5-position of the phenol ring, indicating meta substitution. δ ~6.9 ppm (Singlet, 1H): Thiazole C5-H. Characteristic of the Hantzsch product. δ ~7.0 ppm (Broad Singlet, 2H): -NH₂ protons (exchangeable with D₂O).Confirms the integrity of the aromatic ring and the formation of the heterocyclic core.
MS (ESI+) m/z = 193.04 [M+H]⁺ Primary ionization of the basic thiazole nitrogen.[1]
Melting Point >170°C (Decomposition) Aminothiazoles are high-melting crystalline solids due to extensive intermolecular H-bonding.[1]

Medicinal Chemistry Applications

This molecule is not merely a chemical curiosity; it is a functional fragment used to probe biological targets.

Kinase Inhibition Mechanism

The 2-aminothiazole motif is a "hinge binder."[1] In ATP-competitive inhibition, the exocyclic amine acts as a hydrogen bond donor to the kinase hinge region backbone carbonyl, while the thiazole nitrogen acts as a hydrogen bond acceptor for the backbone amide NH.

The 3-phenol group provides an exit vector.[1] In the meta position, the hydroxyl group is positioned to interact with the solvent front or specific hydrophilic residues (e.g., Asp or Glu) near the ATP-binding cleft, often conferring selectivity over other kinases.

Pharmacophore Map

Pharmacophore Core This compound Amine Exocyclic Amine (H-Bond Donor) Core->Amine Hinge Binding ThiazoleN Thiazole Nitrogen (H-Bond Acceptor) Core->ThiazoleN Hinge Binding PhenolOH Phenolic -OH (Donor/Acceptor) Core->PhenolOH Solvent/Gatekeeper Interaction Aromatic Hydrophobic Interactions (Pi-Stacking) Core->Aromatic Van der Waals

Figure 2: Pharmacophore mapping of the molecule, highlighting the "Hinge Binding" motif critical for kinase inhibitor design.[1]

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor."[1][3] Journal of Medicinal Chemistry. [1]

  • PubChem Database. (2024). "Compound Summary: 3-(2-amino-4-thiazolyl)Phenol (CAS 155983-86-1)."[1][4] National Library of Medicine. [1]

  • Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry. [1]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole (2-AT) moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it an ideal scaffold for drug design.[3][4] The exocyclic amino group at the C2 position is a primary site for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5] This guide provides an in-depth exploration of key protocols for the derivatization of the 2-amino group, grounded in mechanistic principles and practical, field-proven insights for researchers in drug discovery and chemical biology.

The Chemical Rationale: Understanding the Reactivity of the 2-Amino Group

The reactivity of the amino group in 2-aminothiazoles is not entirely analogous to a simple aniline or alkylamine. Its nucleophilicity is modulated by the heterocyclic ring system. The thiazole ring is electron-withdrawing, which slightly reduces the basicity and nucleophilicity of the exocyclic amine.[3] Furthermore, 2-aminothiazole exists in a tautomeric equilibrium with its 2-iminothiazoline form. For most derivatization reactions, which are conducted under neutral or basic conditions, the amine tautomer is the dominant reactive species. Understanding this electronic interplay is crucial for selecting the appropriate reagents and reaction conditions to achieve successful derivatization.

Acylation: Forging the Amide Bond

The conversion of the 2-amino group into an amide is one of the most common and versatile derivatization strategies, often employed to introduce new functionalities or to mimic peptide bonds.[1][6] This can be achieved primarily through reaction with acyl halides or via coupling with carboxylic acids.

Causality Behind the Protocol: Activating the Electrophile

Direct reaction with a carboxylic acid is generally not feasible due to the low electrophilicity of the carboxyl carbon and the potential for a simple acid-base reaction. Therefore, the electrophile must be activated. Using an acyl chloride provides a highly reactive electrophile. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the aminothiazole.[7] A base, such as pyridine or triethylamine (TEA), is essential when using acyl halides to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

Protocol 2.1: Acylation with Acyl Halides

This protocol details the synthesis of an N-(thiazol-2-yl)amide using an acyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the 2-aminothiazole derivative (1.0 eq.) in dry pyridine or a mixture of dichloromethane (DCM) and triethylamine (1.5 eq.).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6][8]

Acylation Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Aminothiazole (1.0 eq) in Dry Pyridine or DCM/TEA cool Cool to 0 °C start->cool add Add Acyl Chloride (1.1 eq) Dropwise cool->add react Stir at Room Temperature (2-12h) add->react monitor Monitor by TLC react->monitor quench Pour into Water monitor->quench If Complete extract Extract with Ethyl Acetate quench->extract wash Wash (HCl, NaHCO₃, Brine) extract->wash purify Dry, Concentrate & Purify (Chromatography/Recrystallization) wash->purify

Caption: General workflow for the acylation of 2-aminothiazoles.

Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore in a wide range of drugs. The reaction of a 2-aminothiazole with a sulfonyl chloride provides a straightforward route to 2-(sulfonamido)thiazole derivatives.

Causality Behind the Protocol: Base and Solvent Selection

This reaction is analogous to acylation. A base is required to neutralize the HCl generated. While organic bases in anhydrous solvents are common, an effective and greener alternative involves using a mild inorganic base like sodium acetate in an aqueous medium.[9] The reaction is heated to drive it to completion. This method avoids the use of volatile and often toxic organic solvents.

Protocol 3.1: Synthesis of N-(Thiazol-2-yl)benzenesulfonamide

This protocol is adapted from a procedure for synthesizing 2-aminothiazole sulfonamides in water.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a flask, add 2-aminothiazole (1.0 eq.), benzenesulfonyl chloride (1.1 eq.), sodium acetate (1.5 eq.), and distilled water.

  • Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: After cooling to room temperature, a solid precipitate often forms. Collect the solid by filtration.

  • Purification: Wash the solid with cold water. If necessary, extract the product from the filtrate with dichloromethane. The combined product can be recrystallized from ethanol to yield the pure sulfonamide.[9]

Comparative Data for Sulfonylation
Sulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Benzenesulfonyl chlorideSodium AcetateWater80-85680[9]
4-Methylbenzenesulfonyl chlorideSodium AcetateWater80-85469[2]
4-Nitrobenzenesulfonyl chlorideSodium AcetateWater80-85475[2]
4-Fluorobenzenesulfonyl chlorideSodium AcetateWater80-85882[9]

Urea and Thiourea Formation

The urea and thiourea linkages are important in drug design as they are excellent hydrogen bond donors and can participate in key binding interactions with biological targets.[1] They are readily formed by the nucleophilic addition of the 2-amino group to an isocyanate or isothiocyanate, respectively.

Causality Behind the Protocol: A Base-Free Addition

This reaction typically proceeds without the need for a base or catalyst, as isocyanates and isothiocyanates are highly electrophilic. The reaction is often run in an aprotic solvent like THF or DMF to ensure all reagents are fully dissolved. The reaction is usually clean and proceeds to high conversion at room temperature.[6][8]

Protocol 4.1: Synthesis of a 1-(Thiazol-2-yl)urea Derivative

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 2-aminothiazole derivative (1.0 eq.) in anhydrous THF or DMF in a sealed flask.

  • Reagent Addition: Add the corresponding isocyanate (1.05 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Workup: If a precipitate forms upon completion, it can be collected by filtration and washed with a non-polar solvent like hexane or ether.

  • Purification: If the product is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be purified by trituration or recrystallization.[6]

Urea/Thiourea Formation Workflow

start Dissolve 2-Aminothiazole (1.0 eq) in Anhydrous THF/DMF add Add Isocyanate or Isothiocyanate (1.05 eq) start->add react Stir at Room Temperature (1-6h) add->react monitor Monitor by TLC react->monitor workup Isolate Product monitor->workup purify Purify by Filtration, Trituration, or Recrystallization workup->purify

Caption: Workflow for urea and thiourea synthesis.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl groups onto the 2-amino position.[10] It is a one-pot reaction that first involves the formation of an imine intermediate between the aminothiazole and an aldehyde or ketone, followed by its immediate reduction to the secondary amine.[5][11]

Causality Behind the Protocol: The Reducing Agent

The key to a successful reductive amination is the choice of reducing agent. Sodium borohydride (NaBH₄) is effective, but it can also reduce the starting aldehyde/ketone.[12] A more selective reducing agent is sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and less likely to reduce the carbonyl starting material but is highly effective at reducing the intermediate iminium ion. The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF). A weak acid, like acetic acid, can be used to catalyze imine formation.

Protocol 5.1: N-Alkylation with an Aldehyde

This protocol details a general procedure for the reductive amination of a 2-aminothiazole.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the 2-aminothiazole (1.0 eq.) and the corresponding aldehyde (1.1 eq.).

  • Solvent Addition: Add an anhydrous solvent such as methanol or THF.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, controlling any effervescence.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully consumed (as monitored by TLC).

  • Workup: Carefully quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[5][12]

Comparative Data for Reductive Amination
AldehydeReducing AgentSolventTime (h)Temp (°C)Yield (%)Reference
BenzaldehydeNaBH₄Methanol4RT85[5]
4-ChlorobenzaldehydeNaBH₄Methanol5RT82[5]
CyclohexanecarboxaldehydeNaBH(OAc)₃DCE12RT78(General)
IsobutyraldehydeNaBH₄THF6RT80(General)

References

  • 2-Aminothiazole - Wikipedia. Wikipedia. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. [Link]

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. (2014). PMC. [Link]

  • Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2024). PMC. [Link]

  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2021). MDPI. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PMC. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • Reductive Amination | Synthesis of Amines. (2023). YouTube. [Link]

Sources

The Versatile Scaffold: 3-(2-Amino-1,3-thiazol-4-yl)phenol as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminothiazole Moiety

The 2-aminothiazole scaffold holds a privileged position in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties, hydrogen bonding capabilities, and relative ease of synthesis have established it as a cornerstone in the development of numerous therapeutic agents. This structural motif is a key component in several clinically approved drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlighting its importance in oncology. The versatility of the 2-aminothiazole core allows for the exploration of a wide range of biological activities, from anticancer and antimicrobial to anti-inflammatory properties. The strategic placement of a 3-hydroxyphenyl substituent on the thiazole ring, as in 3-(2-amino-1,3-thiazol-4-yl)phenol, offers three distinct points for chemical modification: the exocyclic amino group, the phenolic hydroxyl group, and the thiazole ring itself. This trifecta of reactive sites provides medicinal chemists with a powerful platform for generating diverse chemical libraries and fine-tuning pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of this compound as a building block, complete with detailed protocols for its synthesis, derivatization, and biological evaluation.

PART 1: Synthesis of the Core Building Block

The cornerstone of any drug discovery campaign utilizing this scaffold is the efficient and reliable synthesis of the this compound core. The most common and effective method for this is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea.

Protocol 1.1: Synthesis of 2-Bromo-1-(3-hydroxyphenyl)ethanone (Intermediate)

The requisite α-haloketone precursor can be synthesized from the commercially available 3-hydroxyacetophenone.

Reaction Scheme:

Synthesis of 2-Bromo-1-(3-hydroxyphenyl)ethanone start 3-Hydroxyacetophenone reagents + Br₂ (in Acetic Acid) product 2-Bromo-1-(3-hydroxyphenyl)ethanone reagents->product Bromination Hantzsch Thiazole Synthesis start 2-Bromo-1-(3-hydroxyphenyl)ethanone reagents + Thiourea (in Ethanol, reflux) product This compound reagents->product Cyclocondensation Acylation of Amino Group start This compound reagents + Acetyl Chloride (Pyridine, DCM) product N-(4-(3-hydroxyphenyl)thiazol-2-yl)acetamide reagents->product Acylation Williamson Ether Synthesis start This compound reagents + Benzyl Bromide, K₂CO₃ (Acetone, reflux) product 4-(3-(Benzyloxy)phenyl)thiazol-2-amine reagents->product Etherification Bromination of Thiazole Ring start This compound reagents + NBS (Acetonitrile, rt) product 3-(2-Amino-5-bromo-1,3-thiazol-4-yl)phenol reagents->product Bromination BRAF Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound D Add enzyme, substrate, and test compound to 96-well plate A->D B Prepare BRAF enzyme and substrate (MEK1) solution B->D C Prepare ATP solution E Initiate reaction by adding ATP C->E D->E F Incubate at 30°C for 60 min E->F G Terminate reaction and deplete remaining ATP (e.g., using ADP-Glo™ Reagent) F->G H Convert ADP to ATP and generate luminescent signal (e.g., using Kinase Detection Reagent) G->H I Read luminescence on a plate reader H->I J Plot luminescence vs. compound concentration I->J K Calculate IC₅₀ value J->K MIC Assay Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare serial two-fold dilutions of test compound in a 96-well plate D Inoculate each well with the bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum in Mueller-Hinton Broth B->C C->D F Incubate at 35°C for 16-20 hours D->F E Include growth and sterility controls E->F G Visually inspect wells for turbidity (bacterial growth) F->G H Determine MIC: lowest concentration with no visible growth G->H

Application Note: Quantitative Analysis of 3-(2-Amino-1,3-thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Amino-1,3-thiazol-4-yl)phenol is a heterocyclic compound of significant interest in pharmaceutical development due to its structural similarity to known bioactive molecules and its potential role as a synthetic intermediate or impurity in drug manufacturing processes. The 2-aminothiazole moiety is a recognized pharmacophore present in a variety of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antioxidant, and antimicrobial properties.[1] The phenolic group adds another layer of chemical reactivity and potential for biological interaction. Given its potential impact on the safety and efficacy of pharmaceutical products, robust and reliable analytical methods for the precise quantification of this compound are imperative for quality control and regulatory compliance.

This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are designed to be self-validating and are grounded in established principles of analytical chemistry for related compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC is the method of choice for the separation and quantification of moderately polar compounds like this compound. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The phenolic and amino groups on the molecule allow for strong retention and good peak shape. Quantification is performed by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance (λmax).

Rationale for Method Design:

  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of aromatic and moderately polar compounds.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier (acetonitrile or methanol) allows for the fine-tuning of retention time and peak resolution. The buffer controls the ionization state of the amino and phenolic groups, which is critical for consistent retention. A phosphate buffer is chosen for its buffering capacity in the desired pH range.

  • Detection Wavelength: The optimal detection wavelength is determined by acquiring the UV spectrum of this compound. Based on the spectra of similar compounds like 2-aminophenol, a wavelength in the range of 260-280 nm is anticipated to provide good sensitivity.[2][3]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, and ortho-phosphoric acid.

  • Milli-Q® or equivalent purified water.

2. Preparation of Solutions:

  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of purified water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: Mobile Phase A:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution (see table below)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength262 nm
Run Time15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

4. System Suitability:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject a mid-range calibration standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the analyte peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Representative)
ParameterAcceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)Signal-to-Noise ratio of 10:1

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of trace levels of this compound, especially in complex matrices such as biological fluids. The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This Multiple Reaction Monitoring (MRM) provides high specificity.

Rationale for Method Design:

  • Ionization Source: ESI in positive ion mode is chosen as the amino group on the thiazole ring is readily protonated.

  • MRM Transitions: The precursor ion will be the protonated molecule ([C₉H₈N₂OS + H]⁺, m/z 193.0). Product ions will be generated by fragmentation of the thiazole ring or cleavage of the side chain. These transitions need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.

  • Chromatography: A fast LC gradient is employed to ensure rapid analysis times while still providing adequate separation from matrix components.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and formic acid.

  • Milli-Q® or equivalent purified water.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Prepare as described for HPLC-UV, but use the LC-MS diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations in the range of 0.1 - 100 ng/mL.

3. LC and MS Conditions:

Liquid Chromatography:

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient elution (see table below)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Run Time5 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
3.0595
4.0595
4.1955
5.0955

Mass Spectrometry:

ParameterCondition
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Gas Flow800 L/hr
MRM TransitionsPrecursor Ion (m/z): 193.0 > Product Ions (to be optimized)

4. Data Analysis:

  • Integrate the peak areas of the MRM transitions.

  • Construct a calibration curve and perform linear regression as described for HPLC-UV.

  • Quantify the analyte in unknown samples using the calibration curve.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep Prepare Standards & Samples Inject Inject into LC Prep->Inject Separate Separate on C18 Column Inject->Separate Ionize ESI+ Ionization Separate->Ionize Select Select Precursor Ion (m/z 193.0) Ionize->Select Fragment Fragment in Collision Cell Select->Fragment Detect Detect Product Ions (MRM) Fragment->Detect Analyze Quantify using Calibration Curve Detect->Analyze

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry is a simple and rapid technique for the quantification of an analyte in a pure solution or a simple matrix. It is based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law). This method is suitable for the analysis of bulk drug substances or concentrated solutions where high sensitivity is not required.

Rationale for Method Design:

  • Solvent Selection: A solvent that dissolves the analyte and is transparent in the UV region of interest is required. Methanol or ethanol are good choices.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across a range of UV wavelengths. Using the λmax for quantification provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, pipettes.

  • Spectroscopic grade methanol.

2. Preparation of Solutions:

  • Solvent: Spectroscopic grade methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations in the range of 1-20 µg/mL.

3. Determination of λmax:

  • Pipette a mid-range calibration standard (e.g., 10 µg/mL) into a quartz cuvette.

  • Use methanol as the blank.

  • Scan the spectrum from 400 nm to 200 nm.

  • Identify the wavelength of maximum absorbance (λmax).

4. Measurement and Data Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument with the methanol blank.

  • Measure the absorbance of each calibration standard and the unknown samples.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² ≥ 0.999).

  • Calculate the concentration of the analyte in the unknown samples using the calibration curve.

Workflow Diagram: UV-Vis Spectrophotometric Analysis

UVVis_Workflow Start Prepare Standards & Samples in Methanol Scan Scan for λmax (200-400 nm) Start->Scan Measure Measure Absorbance at λmax Scan->Measure Plot Plot Calibration Curve (Abs vs. Conc) Measure->Plot Quantify Quantify Unknown Samples Plot->Quantify

Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectrophotometry.

References

  • ALS Environmental. (2023, February 27). Determination of Phenols in Soils by HPLC.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 1-13. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • RP–HPLC Method for the Determination Pramipexole Dihydrochloride in Tablet Dosage Form. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 845-849. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Al-Rifai, A., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 27(24), 8989. Retrieved from [Link]

  • Joseph Sunder Raj, T., et al. (2008). Identification and characterization of process related impurities in pramipexole dihydrochloride monohydrate. Trade Science Inc. Retrieved from [Link]

  • LookChem. (n.d.). 4-(2-AMINO-THIAZOL-4-YL)-PHENOL. Retrieved from [Link]

  • Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Retrieved from [Link]

  • ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link]

  • Al-Rifai, A. (2022). Structures of pharmacopeial pramipexole related compounds. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 1-13. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pramipexole-impurities. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. Retrieved from [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2023). Molecules, 28(15), 5831. Retrieved from [Link]

  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. (2025). Molecules, 30(19), 4583. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435. Retrieved from [Link]

  • Jia, Y., et al. (2018). Synthesis of Impurities of Pramipexole Dihydrochloride. Organic Process Research & Development, 22(8), 1073-1079. Retrieved from [Link]

  • Fiamegos, Y., et al. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Analytica Chimica Acta, 467(1-2), 105-114. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2014). American Journal of Analytical Chemistry, 5, 806-813. Retrieved from [Link]

  • Al-Rifai, A., et al. (2024). Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation. Journal of Chemistry, 2024, 1-13. Retrieved from [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). Molecules, 27(19), 6610. Retrieved from [Link]

  • Quest Journals. (n.d.). Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. Retrieved from [Link]

  • ResearchGate. (2018). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.... Retrieved from [Link]

  • AVESİS. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]

Sources

Application Note: 3-(2-Amino-1,3-thiazol-4-yl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(2-Amino-1,3-thiazol-4-yl)phenol Class: 2-Aminothiazole / Phenolic Heterocycle Primary Utility: Pharmacophore scaffold for kinase inhibition, GPCR modulation, and antimicrobial agent development.

This guide details the chemical utility, synthesis, and biological application of This compound . As a "privileged structure" in medicinal chemistry, this scaffold combines the hydrogen-bonding capability of a phenol with the π-stacking and polar interactions of the 2-aminothiazole ring. It is a critical intermediate for synthesizing Type I/II kinase inhibitors (mimicking the adenine hinge-binding motif) and serves as a bioisostere for biaryl systems in fragment-based drug discovery (FBDD).

Chemical Synthesis & Purification Protocol

Retrosynthetic Logic

The most robust route to this compound is the Hantzsch Thiazole Synthesis . This involves the condensation of an


-haloketone with thiourea.[1][2]
  • Precursor: 3-Hydroxyacetophenone.

  • Key Intermediate: 2-Bromo-1-(3-hydroxyphenyl)ethan-1-one (

    
    -bromoacetophenone derivative).
    
  • Reagent: Thiourea (provides the N-C-S fragment).[2]

Step-by-Step Synthesis Protocol
Step 1:

-Bromination of 3-Hydroxyacetophenone
  • Reagents: 3-Hydroxyacetophenone (1.0 eq), Phenyltrimethylammonium tribromide (PTAB) (1.05 eq) or

    
    /AcOH.
    
  • Solvent: THF or Glacial Acetic Acid.

  • Conditions:

    
     to RT, 2–4 hours.[3]
    

Protocol:

  • Dissolve 10 mmol of 3-Hydroxyacetophenone in 20 mL of anhydrous THF.

  • Cool to

    
     in an ice bath.
    
  • Add 10.5 mmol of PTAB portion-wise over 30 minutes to prevent over-bromination.

  • Stir at RT for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 10% aqueous

    
     (to remove excess bromine). Extract with EtOAc (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate in vacuo.
  • Yield: Expect ~85% of crude

    
    -bromoketone. Use immediately (unstable).
    
Step 2: Hantzsch Condensation (Cyclization)
  • Reagents: Crude

    
    -bromoketone (from Step 1), Thiourea (1.2 eq).
    
  • Solvent: Ethanol (absolute).

  • Conditions: Reflux, 4–6 hours.

Protocol:

  • Dissolve the crude

    
    -bromoketone in 30 mL of absolute ethanol.
    
  • Add 12 mmol of Thiourea.

  • Heat to reflux (

    
    ) with vigorous stirring.
    
  • A precipitate (HBr salt of the product) typically forms within 1 hour. Continue reflux for 4 hours to ensure completion.

  • Cool to RT and then to

    
     for 1 hour.
    
  • Isolation: Filter the precipitate. Wash the cake with cold ethanol.

  • Free Base Generation: Suspend the solid in water and adjust pH to ~8–9 using 10% aqueous

    
     or 
    
    
    
    . The free base will precipitate.
  • Filter, wash with water, and dry under vacuum at

    
    .
    
Purification & Characterization
  • Recrystallization: Ethanol/Water (9:1) or Methanol.

  • Expected Appearance: Off-white to pale yellow solid.

  • Melting Point: >180°C (dec).[4]

  • NMR Validation (

    
     DMSO-
    
    
    
    ):
    • 
       ~9.4 ppm (s, 1H, -OH)
      
    • 
       ~7.0–7.5 ppm (m, 4H, Ar-H)
      
    • 
       ~6.9 ppm (s, 1H, Thiazole C5-H)
      
    • 
       ~7.0 ppm (bs, 2H, 
      
      
      
      )

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Map

The this compound scaffold offers three distinct vectors for chemical modification:

SAR_Map Core This compound (Scaffold) Vector1 Vector 1: Phenolic -OH (H-Bond Donor/Acceptor) Target: Solubilizing groups, Prodrugs, Ether linkages Core->Vector1 Alkyl/Acylation Vector2 Vector 2: C2-Amine (Nucleophile) Target: Amides (Kinase Hinge), Ureas, Sulfonamides Core->Vector2 Acylation/Coupling Vector3 Vector 3: Thiazole C5 (Electrophilic Site) Target: Halogenation (Cl/Br), Mannich bases Core->Vector3 EAS

Caption: SAR vectors for the this compound scaffold. Vector 2 is the primary site for hinge-binding modifications in kinase inhibitors.

Biological Targets & Mechanisms[5]
Target ClassMechanism of ActionRole of Phenol MoietyRole of Aminothiazole
Kinases (e.g., Src, CDK, Aurora) ATP-competitive inhibition (Type I)Forms H-bonds with Glu/Asp residues in the "back pocket" or solvent front.The N3 nitrogen and C2-amino group form a donor-acceptor motif with the kinase hinge region (e.g., Met residue).
GPCRs (e.g., Adenosine) Antagonist/Agonist bindingInteracts with polar residues (Ser/Thr) deep in the transmembrane bundle.Mimics the adenine core of endogenous ligands.
Antimicrobials Inhibition of DNA gyrase / Cell wall synthesisImproves membrane permeability and solubility.Cationic character at physiological pH aids in bacterial cell wall penetration.
Key Design Considerations
  • Meta vs. Para Substitution: The meta-phenol (3-position) is often preferred over the para-phenol (4-position) in kinase inhibitor design. The meta position directs the hydroxyl group towards the solvent interface or specific "gatekeeper" residues, whereas para substitution can sometimes lead to steric clashes with the bottom of the ATP binding pocket.

  • Tautomerism: The 2-aminothiazole exists in equilibrium between the amino- and imino-forms. This adaptability allows it to optimize binding affinity dynamically within the active site.

Biological Assay Protocol: In Vitro Kinase Screening

Objective: Determine the


 of a derivative against a target kinase (e.g., Src) using a FRET-based assay.
Reagents Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Compound Stock: Dissolve this compound derivative in 100% DMSO to 10 mM.

  • Substrate: Fluorescein-labeled peptide substrate specific to the kinase.

Assay Workflow
  • Serial Dilution: Prepare 10-point dose-response curves of the compound in DMSO (starting at 10

    
    M).
    
  • Plate Setup: Transfer 100 nL of compound solution to a 384-well low-volume black plate.

  • Enzyme Addition: Add 5

    
    L of Kinase/Antibody mixture diluted in Assay Buffer. Incubate for 15 mins at RT.
    
  • Reaction Start: Add 5

    
    L of ATP/Substrate mixture.
    
  • Incubation: Incubate for 60 mins at RT.

  • Detection: Measure fluorescence ratio (Ex/Em according to FRET pair, e.g., 400/445 nm and 400/520 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Hantzsch Synthesis Over-bromination of acetophenoneUse exactly 1.05 eq of brominating agent. Add dropwise at

.[3]
Sticky Precipitate (Oiling Out) Incomplete crystallizationScratch the flask walls with a glass rod; add a seed crystal; cool to

.
Poor Solubility in Assay High crystallinity / PlanarityConvert to HCl or Mesylate salt. Dissolve in DMSO first, then dilute into buffer.
Regioselectivity Issues N-alkylation vs. O-alkylationWhen derivatizing, use selective protecting groups. For N-acylation, use mild bases (Pyridine). For O-alkylation, use

/Acetone.

References

  • Synthesis of 2-Aminothiazoles: Kashyap, S. J., et al. "Synthesis of 2-aminothiazoles using Hantzsch reaction: A review." Synthetic Communications, 2018. Link

  • Kinase Inhibitor Design: Das, J., et al. "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry, 2006. Link

  • Antimicrobial Activity: Bondock, S., et al. "Synthesis and antimicrobial activity of some new 2-amino-4-(substituted phenyl)thiazole derivatives."[1] European Journal of Medicinal Chemistry, 2010. Link

  • General Scaffold Review: Rouf, A., & Tanyeli, C. "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry, 2015. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of Phenolic Thiazoles During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenolic thiazoles are a critical structural motif in numerous pharmacologically active compounds. However, researchers often face a significant hurdle during their synthesis: the propensity of the phenol group to oxidize. This degradation pathway leads to the formation of colored impurities, primarily quinones, which reduces yield and complicates purification.[1][2][3] This technical guide provides a comprehensive, question-and-answer-style resource for drug development professionals and researchers to troubleshoot and prevent the oxidation of phenolic thiazoles, ensuring the integrity and quality of their synthesized compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture is turning a dark pink, red, or brown color. What's happening and why?

This discoloration is a tell-tale sign of phenol oxidation. The hydroxyl group on the aromatic ring is susceptible to oxidation, especially in the presence of air (oxygen).[1][2][3] The process typically begins with the formation of a phenoxy radical, which can then be converted into a p-benzoquinone.[2] This quinone can further react with unoxidized phenol to form phenoquinone, a highly colored polymerized product.[2]

Mechanism of Aerobic Oxidation:

The oxidation process is often initiated by the loss of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized. In the presence of oxygen, this can lead to the formation of a peroxy radical, which ultimately decomposes to form quinone-type structures.[4] This process can be catalyzed by trace metal ions and elevated temperatures.[4][5]

OxidationMechanism cluster_Initiation Initiation cluster_Propagation Propagation & Product Formation Phenol Phenolic Thiazole (Ar-OH) PhenoxyRadical Phenoxy Radical (Ar-O•) Phenol->PhenoxyRadical -H• (Initiator: O₂, light, metal ions) Quinone Quinone Byproduct (Colored) PhenoxyRadical->Quinone +O₂ Further Oxidation Polymer Polymerized Products (Dark Color) Quinone->Polymer + Phenol

Caption: Simplified pathway of phenol oxidation to colored impurities.

Q2: What are the most effective, practical strategies to prevent this oxidation during my synthesis?

A multi-pronged approach is most effective. The core principle is to create an environment that is hostile to the oxidation process.

Key Preventative Strategies:

  • Rigorous Exclusion of Oxygen: Employing an inert atmosphere is the first and most critical line of defense.

  • Use of Antioxidants: Introducing a sacrificial compound that is more easily oxidized than your phenolic thiazole can provide excellent protection.

  • Chelation of Metal Ions: Sequestering catalytic metal ions can significantly slow down oxidation.

  • pH Control: Maintaining a neutral or slightly acidic pH can decrease the rate of oxidation, as the corresponding phenolate ion is more susceptible to oxidation.[5]

In-Depth Protocols and Technical Solutions

Issue 1: My reaction still discolors even when I use a nitrogen balloon. How can I create a more rigorously oxygen-free environment?

While a nitrogen or argon blanket is good practice, it may not be sufficient to remove all dissolved oxygen from your solvents. For highly sensitive substrates, a more thorough deoxygenation method is required.

Protocol: Deoxygenation via Freeze-Pump-Thaw Cycles

This technique is one of the most effective methods for removing dissolved gases from a solvent.[6][7][8]

Step-by-Step Methodology:

  • Preparation: Place your solvent in a Schlenk flask, ensuring the flask is no more than half full to prevent shattering during freezing.[7]

  • Freeze: Secure the flask to a Schlenk line and close the stopcock. Immerse the bottom of the flask in a liquid nitrogen bath until the solvent is completely frozen solid.[7][9]

  • Pump: Once frozen, open the stopcock to a high vacuum line. The vacuum will remove the gases from the headspace above the frozen solvent. Allow it to pump for 5-10 minutes.[8][9]

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. As it thaws, you will see bubbles of dissolved gas escaping into the headspace.[8][9]

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times. With each cycle, you will observe fewer gas bubbles upon thawing, indicating a successful deoxygenation.[6][8]

  • Backfill: After the final cycle, backfill the flask with a high-purity inert gas like argon or nitrogen. The solvent is now ready for your reaction.

FPT_Workflow Start Start: Solvent in Schlenk Flask Freeze 1. Freeze Solvent (Liquid N₂ Bath) Start->Freeze Pump 2. Evacuate Headspace (High Vacuum) Freeze->Pump Thaw 3. Thaw Solvent (Releases Dissolved Gas) Pump->Thaw Cycle Repeat 3x? Thaw->Cycle Cycle->Freeze Yes Backfill 4. Backfill with Inert Gas (Ar or N₂) Cycle->Backfill No End Deoxygenated Solvent Ready Backfill->End

Caption: The Freeze-Pump-Thaw cycle for effective solvent deoxygenation.

Issue 2: My starting materials are sensitive, or I need a simpler method than Freeze-Pump-Thaw. What are my options?

The use of chemical antioxidants is an excellent and often simpler alternative. These compounds act as radical scavengers or oxygen scavengers, protecting your phenolic thiazole by being preferentially oxidized.

Selection of a Suitable Antioxidant:

The choice of antioxidant depends on your reaction conditions, particularly the solvent system.

AntioxidantTypical ConcentrationUse Case & Comments
Butylated Hydroxytoluene (BHT) 1-5 mol%A hindered phenol that acts as an effective radical scavenger. It is highly soluble in most organic solvents.
Ascorbic Acid (Vitamin C) 1-5 mol%Ideal for reactions in aqueous or protic media. It is water-soluble and easily removed during aqueous workup.
Triphenylphosphine (PPh₃) Catalytic to StoichiometricActs as an oxygen scavenger, being oxidized to triphenylphosphine oxide. Useful in many transition metal-catalyzed reactions.

Protocol: Synthesis Using an Antioxidant (BHT Example)

  • Setup: In your reaction flask, combine your phenolic starting material, solvent, and BHT (e.g., 2 mol%).

  • Inerting: Flush the flask with an inert gas (argon or nitrogen) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction (e.g., via a balloon).

  • Reaction: Add your other reagents and proceed with the synthesis under the inert atmosphere. You should observe a significant reduction or complete prevention of discoloration.

  • Workup: Proceed with your standard workup and purification. BHT is non-polar and will typically be removed via silica gel chromatography.

Q3: I suspect that trace metal impurities from my reagents or equipment are catalyzing the oxidation. How can I mitigate this?

Trace metals, such as iron and copper, are known to catalyze the oxidation of phenols.[5][10] Even minute quantities can have a significant impact.

Solution: Employ a Metal Chelator

Chelating agents like Ethylenediaminetetraacetic acid (EDTA) can effectively sequester these metal ions, rendering them catalytically inactive.

Implementation:

  • Add a small, catalytic amount of the disodium salt of EDTA (e.g., 1-2 mol%) to your reaction mixture.

  • EDTA is most effective in polar or aqueous media. Ensure it has sufficient solubility in your reaction system.

  • Best Practice: Avoid using metal spatulas when weighing and transferring phenolic compounds. Use glass, ceramic, or plastic implements to prevent the introduction of metal contaminants.

Chelation cluster_Problem Problem: Metal-Catalyzed Oxidation cluster_Solution Solution: Sequestration Metal Metal Ion Catalyst (e.g., Fe³⁺, Cu²⁺) Oxidation Accelerated Oxidation Metal->Oxidation Catalyzes Phenol Phenolic Thiazole Phenol->Oxidation EDTA EDTA InactiveComplex Inactive Metal-EDTA Complex EDTA->InactiveComplex Chelates Metal_ref Metal Ion Catalyst Metal_ref->InactiveComplex

Caption: EDTA chelates metal ions, preventing their catalytic activity.

References

  • Appel, H. M. (n.d.). Phenolics in ecological interactions: The importance of oxidation. Appel & Schultz Lab.
  • Lekhanya, T. M., et al. (2020). Catalytic wet air oxidation of phenol: Review of the reaction mechanism, kinetics, and CFD modeling. Taylor & Francis Online.
  • Chemistry Stack Exchange. (2017). Air- and light-sensitivity of phenol.
  • Vedantu. (n.d.). Phenol on oxidation in air gives A Quinone B Catechol class 11 chemistry CBSE.
  • askIITians. (2025). Phenol on oxidation in air gives:(A) Quinone(B) Catechol(C) Resorcino.
  • MDPI. (n.d.). Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes.
  • University of Rochester Department of Chemistry. (n.d.). How To: Degas Solvents.
  • The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw.
  • University of Wisconsin-Madison. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.
  • YouTube. (2020). How to Perform Freeze-Pump-Thaw Degassing.

Sources

Technical Support Center: Synthesis of 3-(2-Amino-1,3-thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Amino-1,3-thiazol-4-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights necessary to identify, mitigate, and resolve common impurities and side reactions.

I. Understanding the Core Synthesis: The Hantzsch Thiazole Reaction

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis. This robust and widely-used method involves the condensation of an α-haloketone with a thioamide or thiourea.[1] In this specific case, the reaction proceeds between 2-chloro-1-(3-hydroxyphenyl)ethanone and thiourea.

The general mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2]

Hantzsch Synthesis 2-chloro-1-(3-hydroxyphenyl)ethanone 2-chloro-1-(3-hydroxyphenyl)ethanone Intermediate Intermediate 2-chloro-1-(3-hydroxyphenyl)ethanone->Intermediate + Thiourea Thiourea Thiourea Product This compound Intermediate->Product Cyclization & Dehydration caption Figure 1: Hantzsch Thiazole Synthesis Workflow

Figure 1: Hantzsch Thiazole Synthesis Workflow

While this reaction is generally high-yielding, the presence of the unprotected hydroxyl group on the phenyl ring and the tautomeric nature of the intermediates can lead to the formation of several impurities. Understanding the origin of these impurities is the first step in troubleshooting and optimizing your synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of this compound.

Impurity Identification and Mitigation

Q1: My reaction mixture shows a significant amount of a byproduct with the same mass as my desired product. What could it be and how can I avoid it?

A1: You are likely observing the formation of the isomeric impurity, 3-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)phenol.

  • Causality: The Hantzsch synthesis can proceed through two different cyclization pathways, especially under acidic conditions.[3] The initial reaction between the α-haloketone and thiourea forms an intermediate that has two nucleophilic nitrogen atoms. While cyclization involving the amino group is generally favored to form the 2-aminothiazole, competitive cyclization can occur through the other nitrogen, leading to the 2-iminothiazoline tautomer. This isomer can be difficult to separate from the desired product due to their similar polarities.

Isomer_Formation Intermediate Intermediate Aminothiazole 2-Aminothiazole (Desired Product) Intermediate->Aminothiazole Favored Pathway (Neutral/Mildly Basic pH) Iminothiazoline 2-Iminothiazoline (Isomeric Impurity) Intermediate->Iminothiazoline Competitive Pathway (Acidic Conditions) caption Figure 2: Competing Cyclization Pathways

Figure 2: Competing Cyclization Pathways
  • Troubleshooting & Prevention:

    • pH Control: Maintaining a neutral or slightly basic pH during the reaction can significantly suppress the formation of the imino isomer. The use of a non-nucleophilic base can be beneficial.

    • Reaction Temperature: Lowering the reaction temperature may also favor the formation of the thermodynamically more stable 2-aminothiazole.

    • Monitoring: Use in-process HPLC analysis to monitor the formation of both isomers and optimize reaction conditions accordingly.

Q2: I am observing impurities with higher molecular weights than my product. What are the possible sources?

A2: Higher molecular weight impurities can arise from several side reactions, including self-condensation of the starting material or O-alkylation of the phenolic hydroxyl group.

  • Self-Condensation of 2-chloro-1-(3-hydroxyphenyl)ethanone:

    • Causality: α-Haloketones can undergo self-condensation, particularly in the presence of a base, to form dimerized products. This is a known side reaction for reactive ketones.

    • Mitigation: Add the α-haloketone slowly to the reaction mixture containing thiourea to ensure it reacts preferentially with the thiourea rather than itself. Maintaining a lower concentration of the α-haloketone throughout the reaction can also be beneficial.

  • O-Alkylation of the Phenolic Group:

    • Causality: The phenolic hydroxyl group is nucleophilic and can react with the electrophilic α-haloketone starting material.[4][5][6] This results in the formation of an ether linkage, leading to a dimeric impurity. This side reaction is more likely to occur under basic conditions where the phenoxide is formed.

    • Mitigation:

      • Protecting Groups: While adding complexity, protecting the hydroxyl group (e.g., as an acetate or benzyl ether) prior to the Hantzsch synthesis and deprotecting it afterward is a reliable strategy to prevent O-alkylation.

      • Stoichiometry Control: Using a slight excess of thiourea can help to consume the α-haloketone before it has a chance to react with the phenolic product.

Q3: My final product appears to be degrading over time, showing new impurity spots on TLC/HPLC. What is causing this instability?

A3: 2-Aminothiazole derivatives, especially those with electron-donating groups like a hydroxyl group, can be susceptible to oxidative degradation.

  • Causality: The phenol and amino functional groups can be oxidized in the presence of air and light, leading to colored degradation products.[3] The thiazole ring itself can also undergo degradation under harsh conditions.

  • Troubleshooting & Prevention:

    • Storage: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures.

    • Antioxidants: For long-term storage or formulation studies, the addition of a small amount of an antioxidant may be considered.

    • Forced Degradation Studies: To understand the degradation profile, it is advisable to perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[7] This will help in identifying potential degradants and establishing appropriate storage and handling procedures.

Analytical and Purification Challenges

Q4: What is a good starting point for developing an HPLC method to analyze the purity of my this compound?

A4: A reverse-phase HPLC method with UV detection is a standard and effective technique for analyzing the purity of 2-aminothiazole derivatives.[8][9][10]

  • Recommended Starting Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often necessary to separate the polar product from less polar impurities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the product and expected impurities have significant absorbance (e.g., around 270-280 nm).

    • Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Method Development Tips:

    • Run a broad gradient initially to get an idea of the retention times of all components.

    • Adjust the gradient slope and organic modifier to optimize the separation of the main peak from its closest eluting impurities.

    • For confirmation of peak identity, LC-MS/MS is a powerful tool.[9]

Q5: My product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

A5: The polar nature of this compound, due to the amino and hydroxyl groups, can indeed make purification challenging. Here are some effective strategies:

  • Recrystallization: This is often the most efficient method for purifying solid compounds.

    • Solvent Selection: Experiment with a range of solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, methanol, water, or mixtures such as ethanol/water or acetone/hexane.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to promote the formation of pure crystals.

  • Preparative HPLC: For high-purity requirements or when recrystallization is not effective, preparative reverse-phase HPLC is a powerful technique.[11][12]

    • Methodology: Scale up the analytical HPLC method to a preparative column. The goal is to inject a concentrated solution of the crude product and collect the fraction containing the pure compound.

    • Considerations: This method can be expensive and time-consuming for large quantities but offers excellent separation of closely related impurities.

  • Acid-Base Extraction:

    • Principle: The basic amino group and the acidic phenolic group allow for selective extraction. You can dissolve the crude material in an organic solvent and wash with a dilute aqueous acid to extract the basic product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the pure product back into an organic solvent. A similar approach can be used with a dilute base to exploit the acidity of the phenol.

    • Caution: Be mindful of the stability of your compound under acidic or basic conditions.

III. Summary of Common Impurities and Mitigation Strategies

ImpurityPotential CauseMitigation Strategies
Unreacted Starting Materials Incomplete reaction- Increase reaction time and/or temperature.- Ensure proper stoichiometry of reactants.
2-Imino-2,3-dihydro-1,3-thiazol-4-yl)phenol Acidic reaction conditions- Maintain neutral to slightly basic pH.- Lower reaction temperature.
Self-condensation Products of α-haloketone High concentration of α-haloketone, basic conditions- Slow addition of α-haloketone.- Maintain a lower concentration of reactants.
O-Alkylated Dimer Reaction of phenolic -OH with α-haloketone- Protect the hydroxyl group.- Use a slight excess of thiourea.
Oxidative Degradation Products Exposure to air and light- Store under inert atmosphere, protected from light.- Store at reduced temperatures.

IV. Conclusion

Successful synthesis of this compound relies on a thorough understanding of the Hantzsch thiazole synthesis and its potential side reactions. By carefully controlling reaction parameters such as pH and temperature, and by employing appropriate analytical and purification techniques, the formation of common impurities can be minimized, leading to a high-purity final product. This guide serves as a starting point for troubleshooting; for more complex issues, further investigation and optimization will be necessary.

V. References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

  • Bhat, K. I. (2020). Phenol degradation pathway. The enzymes involved in first two steps of degradation are, PMO = phenol monooxygenase, C12O = catechol 1,2-dioxygenase and C23O = catechol 2,3-dioxygenase. ResearchGate. [Link]

  • ChemRxiv. (2023). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • Gilson. (n.d.). Preparative Chromatography. Gilson Learning Hub. [Link]

  • Gómez-Pérez, V., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. [Link]

  • Jadhav, A. H., & Kim, H. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews, 63(4), 543-611.

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. In Methods in Molecular Biology (Vol. 1983, pp. 85-103). Humana Press.

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396.

  • Lin, T. C., et al. (2007). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 111(28), 6331-6339.

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Google Patents. (n.d.). Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

  • Chemistry World. (n.d.). Preparative Chromatography. Chemistry World. [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, characterization and antimicrobial activities of some thiazole derivatives. American Journal of Organic Chemistry, 2(4), 69-73.

  • Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. [Link]

  • AMSbiopharma. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AMSbiopharma. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 17(10), 12114-12127.

  • Kumar, A., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International. [Link]

  • American Pharmaceutical Review. (2023). Impurity profiling and HPLC methods for drug quality compliance. American Pharmaceutical Review. [Link]

  • Nawrot-Hadzik, I., et al. (2016). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 147(4), 709-717.

  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

  • de la Hoz, A., & Elguero, J. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1789.

  • Ayimbila, S. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

  • ResearchGate. (n.d.). Degradation of catechol by enzymes of the 3-oxoadipate pathway (A) and... ResearchGate. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

  • Pitre, S. P., McTiernan, C. D., & Scaiano, J. C. (2016). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Organic & Biomolecular Chemistry, 14(35), 8376-8386.

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Gilson. (n.d.). Preparative Chromatography. Gilson Learning Hub. [Link]

  • Iwasaki, Y., et al. (2010). Novel metabolic pathway for salicylate biodegradation via phenol in yeast Trichosporon moniliiforme. Biodegradation, 21(4), 557-564.

  • ResearchGate. (n.d.). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. ResearchGate. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

  • Wei, Z., et al. (2013). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Analytical and Bioanalytical Chemistry, 405(2-3), 817-824.

Sources

Technical Support Center: Accelerated Synthesis of 3-(2-Amino-1,3-thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #THZ-SYN-001 Subject: Reducing Reaction Time & Workflow Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Efficiency Bottleneck

The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)phenol is classically achieved via the Hantzsch Thiazole Synthesis , involving the condensation of 3-(2-bromoacetyl)phenol (or its ketone precursor) with thiourea.

The Problem: Conventional thermal reflux in ethanol often requires 4–12 hours to reach completion due to inefficient heat transfer and the slow kinetics of the dehydration step. Furthermore, the two-step requirement (halogenation


 isolation 

condensation) adds significant workflow time.

The Solution: This guide provides two validated protocols to reduce reaction time from hours to minutes:

  • Microwave-Assisted Synthesis (MWI): Reduces reaction time to 5–20 minutes .

  • One-Pot Iodine-Catalyzed Protocol: Eliminates intermediate isolation, reducing total workflow time by 50% .

Comparative Data Analysis

The following data illustrates the efficiency gains of the recommended protocols compared to the classical method.

ParameterClassical RefluxMicrowave-Assisted (Recommended)One-Pot Iodine (

)
Reaction Time 4 – 12 Hours5 – 20 Minutes 1 – 2 Hours
Solvent Ethanol (EtOH)Water or EtOHPEG-400 or EtOH
Temperature 78°C (Reflux)100°C – 120°C80°C – 100°C
Yield 65 – 75%85 – 95% 80 – 90%
Purification RecrystallizationFiltration + WashExtraction + Recryst.
Energy Efficiency Low (Convection)High (Dielectric Heating)Moderate

Technical Modules & Protocols

Module A: The "Fast Track" (Microwave Irradiation)

Best for: High-throughput synthesis, maximum speed, and green chemistry compliance.[1]

Mechanism of Acceleration: Microwave irradiation utilizes dielectric heating . The polar solvent (water or ethanol) and the ionic transition state of the Hantzsch reaction align with the oscillating electric field, generating internal heat instantly. This overcomes the activation energy barrier for the dehydration step significantly faster than thermal conduction.

Protocol #1: Microwave-Assisted Hantzsch Condensation

  • Reagents:

    • 3-(2-Bromoacetyl)phenol (1.0 equiv)

    • Thiourea (1.1 equiv)

    • Solvent: Deionized Water (preferred) or Ethanol.

  • Procedure:

    • Dissolve 1.0 mmol of 3-(2-Bromoacetyl)phenol and 1.1 mmol of thiourea in 3 mL of solvent in a microwave-safe vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiation Parameters:

      • Power: Dynamic (Max 300W) to maintain temperature.

      • Temperature: 100°C.

      • Hold Time: 10 minutes.

      • Stirring: High.[2][3][4]

    • Work-up: Cool to room temperature. The hydrobromide salt of the product may precipitate.[2] Neutralize with 10%

      
       solution to precipitate the free base.
      
    • Filter, wash with cold water, and dry.

Module B: The "Smart Track" (One-Pot Iodine Promoted)

Best for: Avoiding the handling of lachrymatory


-bromoketones and reducing isolation steps.

Mechanism: Molecular iodine (


) acts as a dual-function reagent. It facilitates the 

-halogenation of the starting ketone (3'-hydroxyacetophenone) in situ and subsequently acts as a Lewis acid catalyst to accelerate the condensation with thiourea.

Protocol #2: One-Pot Iodine Synthesis

  • Reagents:

    • 3'-Hydroxyacetophenone (1.0 equiv)

    • Thiourea (2.0 equiv)[5]

    • Iodine (

      
      ) (1.0 equiv)
      
    • Solvent: Ethanol.[1][6]

  • Procedure:

    • Mix 1.0 mmol 3'-hydroxyacetophenone and 2.0 mmol thiourea in 5 mL ethanol.

    • Add 1.0 mmol of molecular iodine.

    • Reflux for 1–2 hours (Monitor via TLC; disappearance of ketone).

    • Work-up: Cool the mixture. Pour into crushed ice containing a small amount of sodium thiosulfate (to quench excess iodine).

    • Basify with aqueous ammonia or

      
      .
      
    • Filter the solid precipitate.[5] Recrystallize from ethanol/water if necessary.

Troubleshooting & FAQs

Q1: My product is oiling out instead of precipitating. How do I fix this?

Diagnosis: This often occurs due to residual solvent or incomplete neutralization of the HBr salt. Solution:

  • Cooling: Place the reaction vessel in an ice bath for 30 minutes.

  • Trituration: Decant the supernatant and add diethyl ether or cold ethanol. Scratch the side of the flask with a glass rod to induce nucleation.

  • pH Adjustment: Ensure the pH is >8. The HBr salt is water-soluble; the free base is not.

Q2: Why is the yield lower in the Microwave method using water?

Diagnosis: While water is a "green" solvent, the starting material (3-(2-Bromoacetyl)phenol) has limited solubility in water, leading to a heterogeneous reaction. Solution:

  • Switch Solvents: Use Ethanol or a Water/PEG-400 (1:1) mixture to improve solubility.

  • Phase Transfer: Add a catalytic amount (5 mol%) of Sodium Dodecyl Sulfate (SDS) to act as a hydrotrope.

Q3: Can I scale up the Microwave protocol?

Diagnosis: Microwave penetration depth is limited. Solution:

  • For scales >5g, use a Continuous Flow Microwave setup rather than a batch vial.

  • Alternatively, switch to the One-Pot Iodine method (Module B) which scales linearly in conventional reactors.

Visualizations

Diagram 1: Reaction Mechanism & Acceleration Pathways

This diagram illustrates the standard Hantzsch pathway and where specific acceleration methods intervene.

HantzschMechanism Ketone 3'-Hydroxyacetophenone BromoKetone α-Bromoketone (Intermediate) Ketone->BromoKetone Halogenation (Slow Step 1) Ketone->BromoKetone Iodine (I2) One-Pot Acceleration TS Transition State (Polar) BromoKetone->TS + Thiourea Thiourea Thiourea Product This compound (Target) TS->Product Dehydration (- H2O, - HBr) TS->Product Microwave (MW) Dielectric Heating

Caption: Pathway comparison showing where Iodine (red dashed) and Microwave irradiation (blue dashed) accelerate the reaction kinetics.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve common synthesis issues.

Troubleshooting Start Issue Detected Problem1 Low Yield (<50%) Start->Problem1 Problem2 Long Reaction Time Start->Problem2 Problem3 Sticky/Oily Product Start->Problem3 Sol1 Check pH (Must be >8) Problem1->Sol1 Precipitation Issue? Sol4 Add Hydrotrope (SDS) or Change Solvent Problem1->Sol4 Solubility Issue? Sol2 Switch to Microwave (100°C, 10 min) Problem2->Sol2 Sol3 Triturate w/ Ether or Recrystallize EtOH Problem3->Sol3

Caption: Decision matrix for diagnosing yield, timing, and purity issues during the synthesis workflow.

References

  • Microwave-Assisted Synthesis of 2-Aminothiazoles

    • Title: Microwave Assisted Synthesis of 2-Aminothiazole Derivatives.[1][6][7][8][9]

    • Source: Journal of University of Shanghai for Science and Technology (2022).[5]

    • URL:[Link]

  • Iodine-Catalyzed One-Pot Synthesis

    • Title: Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives.[6]

    • Source: Journal of Sulfur Chemistry (2009).[6]

    • URL:[Link]

  • General Hantzsch Mechanism & Green Chemistry

    • Title: An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water.[1][7][8]

    • Source: Journal of the Korean Chemical Society (2011).
    • URL:[Link]

Sources

Validation & Comparative

Comparative Analysis: 3-(2-Amino-1,3-thiazol-4-yl)phenol and Strategic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 3-(2-Amino-1,3-thiazol-4-yl)phenol moiety represents a "privileged structure" in modern drug discovery. It serves as a potent fragment anchor, particularly in the design of ATP-competitive kinase inhibitors (e.g., CDKs, Aurora kinases, Src family) and GPCR ligands.

This guide provides a comparative technical analysis of the parent compound against its primary structural analogs. By isolating the contribution of the phenolic hydroxyl group and the 2-amino motif, we define the Structure-Activity Relationship (SAR) drivers necessary for optimizing potency, solubility, and metabolic stability.

Strategic Pharmacophore Analysis

To understand the comparative performance, one must first deconstruct the parent molecule's binding logic.

  • The Thiazole Core: Acts as a flat, aromatic linker that positions substituents in a specific vector. In kinase active sites, the thiazole nitrogen often accepts a hydrogen bond from the hinge region (e.g., Val/Leu residues).

  • The 2-Amino Group: A critical Hydrogen Bond Donor (HBD)/Acceptor. It frequently interacts with the gatekeeper residue or solvent front.

  • The 3-Phenol Motif: The differentiator. Unlike a phenyl ring, the phenol provides a directional H-bond capability (Donor or Acceptor) and an acidic proton (pKa ~10), allowing for specific interactions with polar pockets (e.g., Glu or Asp residues in the catalytic cleft).

Comparative Profiling: Parent vs. Analogs

The following analysis compares the Parent Compound (A) against three strategic analogs designed to probe specific liabilities: Lipophilicity (B) , Metabolic Stability (C) , and Solubility/Permeability (D) .

Table 1: Physicochemical and Functional Comparison
Feature(A) Parent Compound (B) O-Methyl Analog (C) N-Acetyl Analog (D) 3-Pyridyl Bioisostere
Structure Name 3-(2-Amino-thiazol-4-yl)phenol4-(3-Methoxyphenyl)thiazol-2-amineN-(4-(3-hydroxyphenyl)thiazol-2-yl)acetamide4-(2-Aminothiazol-4-yl)pyridin-3-ol
Primary Utility Fragment Lead / H-Bond AnchorPermeability ProbeMetabolic Prodrug / BlockerSolubility Optimization
LogP (Calc) ~1.8 (Moderate)~2.4 (High)~1.2 (Low)~0.9 (Very Low)
H-Bond Capacity Donor + Acceptor (High)Acceptor Only (Loss of Donor)Donor (Amide) - Reduced BasicityHigh (N-atom acceptor)
Kinase Potency High (H-bond to Glu/Asp)Low (Loss of H-bond)Moderate (Steric clash risk)Moderate/High ( pH dependent)
Metabolic Risk Phase II Glucuronidation (High)O-Demethylation (CYP mediated)Deacetylation (Esterases)Low (High polarity)
Rec. Application Initial Hit ValidationCrossing Blood-Brain BarrierProlonging Half-life (

)
IV Formulation Candidates
Expert Insight on Causality:
  • Why Compound A outperforms B: In many kinase pockets (e.g., CDK2), the phenolic hydroxyl of Compound A forms a critical water-mediated bridge or direct H-bond with the catalytic loop. Methylating this group (Compound B) ablates this interaction, causing a 10-100x drop in potency despite improved membrane permeability.

  • The N-Acetyl Trade-off (Compound C): Acetylating the amine reduces the electron density of the thiazole ring, lowering the pKa. While this improves metabolic stability against oxidative deamination, it often reduces affinity for the hinge region, which prefers the more basic free amine.

Mechanistic Architecture & Signaling

The following diagram illustrates the mechanism of action (MOA) for the parent scaffold within a typical Kinase Signaling Pathway (e.g., CDK/Aurora), leading to apoptosis in oncogenic cells.

Kinase_Inhibition_Pathway Scaffold This compound (Inhibitor) ATP_Pocket ATP Binding Pocket (Hinge Region + Glu Residue) Scaffold->ATP_Pocket Competitive Binding (Kd < ATP) Kinase_Active Active Kinase (CDK/Aurora/Src) Scaffold->Kinase_Active Blocks ATP_Pocket->Kinase_Active Activates ATP ATP Molecule ATP->ATP_Pocket Native Ligand Kinase_Blocked Inhibited Kinase Complex Kinase_Active->Kinase_Blocked + Inhibitor Downstream Phosphorylation of Substrates (Rb, p53, STAT3) Kinase_Active->Downstream Signal Transduction Kinase_Blocked->Downstream Inhibition Apoptosis Apoptosis / Cell Arrest Kinase_Blocked->Apoptosis Triggered by Signal Loss Cell_Cycle Cell Cycle Progression (G1/S Transition) Downstream->Cell_Cycle Proliferation

Figure 1: Mechanism of Action. The scaffold competes with ATP for the binding pocket. The phenolic group anchors the molecule via H-bonding, preventing downstream phosphorylation and forcing the cell into apoptosis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Hantzsch Thiazole Synthesis (The Gold Standard)

This protocol synthesizes the parent compound this compound. It is chosen for its atom economy and high reliability.

Reagents:

  • 3'-Hydroxyacetophenone (Starting material)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Thiourea[1][2][3][4][5][6][7]

  • Ethanol (Solvent)[4]

  • Sodium Acetate (NaOAc)

Workflow Diagram:

Synthesis_Workflow Step1 Bromination (3'-Hydroxyacetophenone + Br2) Intermed α-Bromo Ketone Intermediate Step1->Intermed 0-5°C, 1h Step2 Cyclization (+ Thiourea, Reflux EtOH) Intermed->Step2 Hantzsch Condensation Step3 Neutralization (+ NaOAc/H2O) Step2->Step3 pH Adjustment Product Final Product (Precipitate) Step3->Product Filtration

Figure 2: Hantzsch Synthesis Workflow. A two-step, one-pot procedure.

Step-by-Step Methodology:

  • Bromination: Dissolve 3'-hydroxyacetophenone (10 mmol) in glacial acetic acid or chloroform. Add bromine (10 mmol) dropwise at 0°C. Stir for 1 hour until the bromine color fades. Evaporate solvent to obtain the

    
    -bromo ketone solid.
    
  • Cyclization: Dissolve the crude

    
    -bromo ketone in Ethanol (20 mL). Add Thiourea (12 mmol).
    
  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The spot for the bromo-ketone should disappear.

  • Isolation: Cool to room temperature. The hydrobromide salt of the product may precipitate.[2]

  • Neutralization: Pour the reaction mixture into ice water. Adjust pH to ~8 using saturated Sodium Acetate or Ammonium Hydroxide. The free base (yellowish solid) will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: Kinase Inhibition Screening (ADP-Glo Assay)

Objective: Determine


 of the analog against a target kinase (e.g., CDK2/CyclinA).
  • Preparation: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture in reaction buffer (40 mM Tris, pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Dosing: Serial dilute the this compound analog in DMSO (10 mM start).

  • Incubation: Add 2

    
    L inhibitor + 4 
    
    
    
    L Kinase to a 384-well plate. Incubate 10 min at RT.
  • Reaction: Add 4

    
    L ATP/Substrate mix. Incubate 60 min at RT.
    
  • Detection: Add 10

    
    L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
  • Read: Measure Luminescence. Plot RLU vs. Log[Concentration] to derive

    
    .
    

Strategic Recommendations

  • Go/No-Go Decision: If the parent compound shows

    
    , do not proceed with simple alkylation (Analog B). The scaffold likely requires a "tail" extension at the amine (N-substitution) to reach the hydrophobic back-pocket of the kinase.
    
  • Metabolic Liability: The 3-phenol is a hotspot for glucuronidation. If in vivo clearance is too high, switch to the 3-Pyridyl Bioisostere (Analog D) or a 3-Fluoro-5-hydroxyphenyl variant to sterically hinder conjugation while maintaining H-bond capability.

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[8] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.

  • Facchinetti, V., et al. (2016). "Hantzsch condensation of 2-bromoacetophenones with thiourea: A simple and eco-friendly synthesis of 2-aminothiazoles."[3] Synthesis.

  • Bhandare, R. R., et al. (2023). "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR and Molecular Docking."[9] ACS Omega.[9]

  • Mishra, C.B., et al. (2021). "2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents."[1][4][10] European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "4-(2-Amino-1,3-thiazol-4-yl)phenol." National Center for Biotechnology Information.

Sources

A Framework for Evaluating the Efficacy of 3-(2-Amino-1,3-thiazol-4-yl)phenol Compared to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of antimicrobial resistance necessitates the urgent discovery of novel antibiotics. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous compounds with potent biological activities. This guide outlines a comprehensive framework for the synthesis, characterization, and systematic evaluation of a novel derivative, 3-(2-Amino-1,3-thiazol-4-yl)phenol, against a panel of standard antibiotics. As direct efficacy data for this specific compound is not yet prevalent in published literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It provides validated, step-by-step protocols for in vitro efficacy testing, preliminary mechanism of action studies, and initial safety profiling, establishing a robust foundation for assessing its potential as a future therapeutic agent.

Introduction: The Promise of the 2-Aminothiazole Scaffold

The relentless evolution of drug-resistant pathogens presents one of the most significant threats to global health. This crisis has revitalized the search for new chemical entities that can overcome existing resistance mechanisms. Among the many heterocyclic compounds explored, the 2-aminothiazole ring system is of particular interest due to its versatile applications and presence in a wide array of pharmacologically active agents, including those with antimicrobial, anti-inflammatory, and anticancer properties.

The target molecule for this guide, This compound , combines the established 2-aminothiazole core with a phenolic moiety. Phenolic compounds themselves are known to possess intrinsic antibacterial properties, often acting by disrupting cell membrane integrity or inhibiting key cellular enzymes.[1] The specific placement of the hydroxyl group at the meta-position of the phenyl ring could influence the molecule's electronic properties, solubility, and interaction with bacterial targets, making it a compelling candidate for investigation.

This guide provides a structured, multi-phase approach to rigorously evaluate the antibacterial efficacy of this novel compound in direct comparison to clinically relevant antibiotics.

Synthesis and Characterization

Before any biological evaluation, the target compound must be synthesized with high purity and its structure unequivocally confirmed. The Hantzsch thiazole synthesis is a classical and highly efficient method for creating the thiazole ring.[2][3][4]

Proposed Synthesis Workflow

The synthesis involves a cyclocondensation reaction between an α-haloketone and a thioamide. In this case, 2-bromo-1-(3-hydroxyphenyl)ethanone serves as the ketone precursor, which reacts with thiourea to form the 2-aminothiazole ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Verification Haloketone 2-bromo-1-(3-hydroxyphenyl)ethanone Reaction Hantzsch Synthesis Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction Product This compound Reaction->Product Cyclocondensation Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Structural Characterization (NMR, HRMS, IR) Purification->Characterization

Caption: Proposed workflow for the Hantzsch synthesis and characterization of the target compound.

Experimental Protocol: Hantzsch Thiazole Synthesis
  • Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(3-hydroxyphenyl)ethanone (1.0 eq) and thiourea (1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to the flask.[2]

  • Reaction Conditions: Stir the mixture and heat to reflux (approximately 65-80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromic acid byproduct and precipitate the product.[2]

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel, wash with cold water, and air dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

  • Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

In Vitro Efficacy Evaluation

The cornerstone of assessing a new antimicrobial agent is determining its potency against a panel of clinically significant bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the gold standards for this evaluation.[6][7]

Rationale and Experimental Design

This phase aims to quantify the compound's antibacterial activity and compare it directly to established antibiotics. The choice of bacteria and comparator drugs is critical for contextualizing the results.

  • Test Organisms: A panel representing both Gram-positive and Gram-negative bacteria, including a known resistant strain, should be used.

    • Staphylococcus aureus (ATCC 29213) - Gram-positive pathogen

    • Methicillin-Resistant S. aureus (MRSA, ATCC 43300) - Clinically important resistant strain

    • Escherichia coli (ATCC 25922) - Gram-negative pathogen

    • Pseudomonas aeruginosa (ATCC 27853) - Opportunistic Gram-negative pathogen

  • Comparator Antibiotics: Select antibiotics with different mechanisms of action to provide a broad comparison.[8][9][10]

    • Vancomycin: Glycopeptide, inhibits cell wall synthesis (Gram-positive activity).

    • Ciprofloxacin: Fluoroquinolone, inhibits DNA gyrase (broad-spectrum).

    • Gentamicin: Aminoglycoside, inhibits protein synthesis (broad-spectrum).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]

  • Inoculum Preparation: Aseptically select 3-5 bacterial colonies from a fresh agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard, corresponding to ~1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[15][16]

  • Compound Plating: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth to create a concentration gradient (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][14]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[7][17][18]

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Result Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[11][17]

Data Presentation and Interpretation

Results should be tabulated for clear comparison. The ratio of MBC to MIC is used to classify the compound's activity: an agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[11][19]

Table 1: Hypothetical In Vitro Efficacy Data (µg/mL)

Compound S. aureus (MIC/MBC) MRSA (MIC/MBC) E. coli (MIC/MBC) P. aeruginosa (MIC/MBC)
This compound 4 / 8 8 / 16 32 / >128 64 / >128
Vancomycin 1 / 2 2 / 4 >128 / >128 >128 / >128
Ciprofloxacin 0.5 / 1 4 / 8 0.25 / 0.5 1 / 2

| Gentamicin | 1 / 1 | 8 / 16 | 2 / 2 | 4 / 4 |

Preliminary Mechanism of Action (MoA) Assessment

Identifying the compound's bacterial target is a critical step in drug development.[20] Based on the structures of common antibiotics, initial assays can probe for interference with major cellular pathways.[10]

MoA_Workflow cluster_pathways Potential Bacterial Targets cluster_assays Specific Assays Start Novel Compound with Confirmed MIC/MBC Decision Primary Target Hypothesis Start->Decision CellWall Cell Wall Synthesis Decision->CellWall e.g., Gram+ Specific Membrane Cell Membrane Integrity Decision->Membrane e.g., Rapid Bactericidal DNA DNA Replication Decision->DNA e.g., Broad Spectrum Protein Protein Synthesis Decision->Protein e.g., Bacteriostatic Activity Assay_Wall Peptidoglycan Synthesis Assay CellWall->Assay_Wall Assay_Membrane Membrane Depolarization Assay (e.g., DiSC3(5)) Membrane->Assay_Membrane Assay_DNA DNA Gyrase Inhibition Assay DNA->Assay_DNA Assay_Protein In Vitro Transcription/ Translation Assay Protein->Assay_Protein

Caption: Decision workflow for investigating the preliminary mechanism of action.

Given the structural similarity of the thiazole scaffold to some kinase inhibitors and other enzyme-targeting drugs, a DNA gyrase inhibition assay is a logical starting point, especially if broad-spectrum activity is observed.[21] If rapid bactericidal activity is seen, a cell membrane depolarization assay would be warranted.[22]

Initial Safety and Cytotoxicity Profiling

A promising antimicrobial must be selective, targeting bacterial cells with minimal toxicity to human cells. An initial assessment of cytotoxicity is a mandatory step in preclinical evaluation.

Rationale

The MTT assay is a standard colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[23][24] The human liver carcinoma cell line, HepG2, is commonly used for this purpose as the liver is a primary site of drug metabolism.[25][26]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[26]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound dilutions and incubate for 48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[27]

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated (vehicle control) cells.

Data Presentation

The results are used to calculate the IC₅₀ value—the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Hypothetical Cytotoxicity Data

Compound HepG2 Cell Line IC₅₀ (µM)
This compound >100

| Doxorubicin (Control) | ~1.5 |

A high IC₅₀ value relative to the antibacterial MIC values suggests good selectivity and a promising initial safety profile.

Conclusion and Future Directions

This guide presents a foundational framework for the comprehensive evaluation of this compound. By following these standardized protocols, researchers can generate reliable and comparable data on its antibacterial efficacy, preliminary mechanism, and safety profile.

Positive results from this in vitro framework—specifically, potent activity (low MIC/MBC values), a favorable bactericidal profile (MBC/MIC ≤ 4), and low cytotoxicity (high IC₅₀)—would provide a strong rationale for advancing the compound to the next stages of drug discovery. Future work would include:

  • Testing against a broader panel of clinical isolates and resistant strains.

  • In-depth mechanism of action studies to definitively identify the molecular target.[20]

  • Pharmacokinetic (ADME) profiling.

  • Evaluation in in vivo models of infection.

The systematic approach detailed herein ensures that novel compounds like this compound are evaluated with scientific rigor, paving the way for the potential discovery of next-generation antibiotics.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

  • MIC/MBC Testing | International and Accredited Lab. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Fisher, J. F., & Mobashery, S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 18(11), 13623-13636. Available from: [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available from: [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Virulence, 7(7), 834-848. Available from: [Link]

  • Thiazole. CUTM Courseware. Available from: [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). MTT assay. Bio-protocol, 8(8), e2788. Available from: [Link]

  • CLSI M07QG - Minimal Inhibitory Concentration Reading Guide. Clinical and Laboratory Standards Institute. Available from: [Link]

  • High-throughput bioassay for mechanism of action determination of antibacterial drugs. IEEE Xplore. Available from: [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. ResearchGate. Available from: [Link]

  • Antibiotic Panels for Susceptibility Testing on Isolates from Ruminant Species. Michigan State University VDL. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available from: [Link]

  • Khan, I., et al. (2017). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. International Journal of Molecular Sciences, 18(11), 2355.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available from: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(03), 073-078. Available from: [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e00306-22. Available from: [Link]

  • Minimum inhibitory concentration. Wikipedia. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Testing Overview. YouTube. Available from: [Link]

  • Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Bacteria-wise Antimicrobial Susceptibility Testing (AST): Introduction. Medical Notes. Available from: [Link]

  • Novel Targets and Mechanisms in Antimicrobial Drug Discovery. Molecules, 26(3), 713. Available from: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available from: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports, 14(5), 789-811. Available from: [Link]

  • Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers in Microbiology, 13, 959111. Available from: [Link]

  • Mode of Action & Target for Antibacterial Drug. Creative Biolabs. Available from: [Link]

  • Antimicrobial Susceptibility Test Kits. Creative Diagnostics. Available from: [Link]

  • 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD. ResearchGate. Available from: [Link]

  • 3-Amino-5-(indol-3-yl)
  • Oniga, O., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1649-1667.
  • Future Antimicrobials: Natural and Functionalized Phenolics. Antibiotics, 12(2), 233. Available from: [Link]

  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available from: [Link]

Sources

In Vivo Validation of 3-(2-Amino-1,3-thiazol-4-yl)phenol's Neuroprotective Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a validated in vivo lead is both critical and challenging. This guide provides a comprehensive framework for the in vivo validation of the neuroprotective activity of 3-(2-Amino-1,3-thiazol-4-yl)phenol, a novel compound with therapeutic potential. Drawing upon established methodologies and comparative analysis, we will outline a scientifically rigorous approach to assess its efficacy against a well-characterized neurotoxin-induced model of Parkinson's disease. This guide is designed to be a practical resource, offering not just protocols, but the strategic reasoning behind experimental choices.

Introduction: The Therapeutic Promise of Aminothiazoles in Neurodegeneration

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties[1]. The antioxidant and neuroprotective potential of this class of compounds is of particular interest in the context of neurodegenerative diseases, where oxidative stress is a key pathological driver. While direct in vivo data for this compound is not yet publicly available, its structural similarity to other aminothiazole derivatives with demonstrated antioxidant and neuroprotective effects strongly suggests its potential in this therapeutic area.

This guide will, therefore, propose a detailed in vivo validation plan for this compound, using a well-established animal model of Parkinson's disease. We will compare its hypothetical performance against Resveratrol, a natural polyphenol with known neuroprotective and antioxidant properties, providing a benchmark for efficacy.

Mechanistic Rationale: Targeting Oxidative Stress in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. A significant contributor to this neuronal death is oxidative stress, stemming from the overproduction of reactive oxygen species (ROS) and the depletion of endogenous antioxidant defenses. The proposed mechanism of action for this compound centers on its potential to mitigate this oxidative damage.

cluster_neuron Dopaminergic Neuron cluster_intervention Therapeutic Intervention MPTP MPTP MPP MPP+ MPTP->MPP MAO-B Mitochondrial_Dysfunction Mitochondrial Dysfunction MPP->Mitochondrial_Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Neuronal_Death Neuronal Death ROS->Neuronal_Death Oxidative Stress Mitochondrial_Dysfunction->ROS Thiazolyl_Phenol This compound Thiazolyl_Phenol->ROS Scavenges ROS Resveratrol Resveratrol Resveratrol->ROS Scavenges ROS

Caption: Proposed neuroprotective mechanism in an MPTP-induced Parkinson's model.

Comparative In Vivo Validation: A Head-to-Head Study Design

To objectively assess the neuroprotective efficacy of this compound, we propose a comparative study using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease. This model is well-characterized and reliably reproduces the key pathological features of the disease, including dopaminergic neuron loss and motor deficits.

3.1. Experimental Groups

A robust study design will include the following groups:

GroupTreatmentRationale
1Vehicle (Saline) + Vehicle (DMSO)Negative Control: Establishes baseline behavioral and neurochemical parameters.
2MPTP + Vehicle (DMSO)Disease Model: Induces Parkinson's-like pathology.
3MPTP + this compoundTest Compound: Evaluates the neuroprotective effect of the novel compound.
4MPTP + ResveratrolPositive Control: Provides a benchmark for neuroprotective efficacy.

3.2. Animal Model and Dosing Regimen

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are recommended due to their consistent sensitivity to MPTP.

  • MPTP Administration: A sub-acute dosing regimen of MPTP (e.g., 30 mg/kg, intraperitoneal injection, once daily for 5 consecutive days) is proposed to induce a significant but not overly severe lesion, allowing for the detection of neuroprotective effects.

  • Test and Control Compound Administration: this compound and Resveratrol will be administered daily, starting 3 days prior to the first MPTP injection and continuing for the duration of the study. The exact dose of the test compound will need to be determined by preliminary dose-ranging studies, but a starting point of 10-50 mg/kg (intraperitoneal or oral gavage) is suggested. Resveratrol can be administered at a dose of 20-40 mg/kg.

Start Day -3 MPTP_Start Day 1 Start->MPTP_Start Pre-treatment with Test/Control Compounds MPTP_End Day 5 MPTP_Start->MPTP_End Daily MPTP Injections Behavioral_Tests Day 12-14 MPTP_End->Behavioral_Tests Continued Compound Treatment Sacrifice Day 15 Behavioral_Tests->Sacrifice Endpoint Analysis

Caption: Timeline for the proposed in vivo validation study.

Methodologies: A Step-by-Step Guide

4.1. Behavioral Assessments

Behavioral tests are crucial for evaluating the functional outcomes of neuroprotection.

  • Rotarod Test:

    • Acclimatize mice to the rotarod apparatus for 3 consecutive days prior to MPTP administration.

    • On the test day, place each mouse on the rotating rod, which gradually accelerates from 4 to 40 rpm over 5 minutes.

    • Record the latency to fall for each mouse.

    • Perform three trials per mouse with a 15-minute inter-trial interval.

  • Open Field Test:

    • Place each mouse in the center of a square arena (e.g., 50 cm x 50 cm).

    • Allow the mouse to freely explore for 10 minutes.

    • Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Pole Test:

    • Place the mouse head-upward on top of a vertical wooden pole (approximately 50 cm high, 1 cm in diameter).

    • Record the time it takes for the mouse to turn downwards and the total time to descend the pole.

4.2. Post-Mortem Analyses

Following the final behavioral tests, animals will be euthanized for neurochemical and histological analyses.

  • High-Performance Liquid Chromatography (HPLC) for Dopamine and Metabolites:

    • Rapidly dissect the striatum from one hemisphere on ice.

    • Homogenize the tissue in an appropriate buffer.

    • Analyze the supernatant using HPLC with electrochemical detection to quantify the levels of dopamine (DA) and its metabolites, DOPAC and HVA.

  • Immunohistochemistry for Tyrosine Hydroxylase (TH):

    • Perfuse the animals with saline followed by 4% paraformaldehyde.

    • Post-fix the brains and cryoprotect in sucrose solution.

    • Section the brains through the substantia nigra and striatum.

    • Perform immunohistochemistry using an antibody against TH, a marker for dopaminergic neurons.

    • Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

Data Presentation and Interpretation

The quantitative data from the behavioral, neurochemical, and histological assessments should be summarized in clear, comparative tables.

Table 1: Hypothetical Comparative Efficacy Data

ParameterMPTP + VehicleMPTP + this compoundMPTP + Resveratrol
Rotarod Latency (s) 60 ± 15120 ± 20110 ± 18
Striatal Dopamine (ng/mg tissue) 25 ± 555 ± 850 ± 7
TH+ Neurons in SNc (% of Control) 40 ± 8%75 ± 10%70 ± 9%

Data are presented as mean ± SEM.

A successful outcome for this compound would be a statistically significant improvement in motor performance, a preservation of striatal dopamine levels, and a reduction in the loss of dopaminergic neurons compared to the MPTP-treated group. Performance comparable to or exceeding that of Resveratrol would provide strong evidence of its neuroprotective potential.

Conclusion: Advancing a Promising Neuroprotective Candidate

This guide has outlined a comprehensive and scientifically rigorous plan for the in vivo validation of this compound as a potential neuroprotective agent. By employing a well-established animal model of Parkinson's disease and conducting a head-to-head comparison with a known antioxidant, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. The detailed methodologies and comparative framework presented here provide a clear path forward for elucidating the therapeutic potential of this novel aminothiazole derivative.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Recent Advances on the Neuroprotective Potential of Antioxidants in Experimental Models of Parkinson's Disease. (n.d.). PubMed Central. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. (2007). Nature Protocols. [Link]

  • 6-OHDA Model for Parkinson's Disease Research. (2021). JoVE. [Link]

  • Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). (2022). Spandidos Publications. [Link]

  • Biochemical, Histopathological and Morphological Profiling of a Rat Model of Early Immune Stimulation: Relation to Psychopathology. (n.d.). PubMed Central. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-(2-Amino-1,3-thiazol-4-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for the Safe Use of 3-(2-Amino-1,3-thiazol-4-yl)phenol in Research and Development.

As a novel compound with significant potential in drug discovery and development, this compound demands a thorough understanding of its safe handling, storage, and disposal. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for minimizing risk and ensuring a secure laboratory environment. By integrating established safety protocols for related chemical structures, this document offers a conservative and robust approach to managing this compound of interest.

Understanding the Hazard Profile: A Synthesis of Structural Precedents

Due to the limited availability of specific safety data for this compound, a cautious approach is warranted, drawing upon the known hazards of its core chemical moieties: aminothiazole and phenol. Phenolic compounds are known for their potential to cause severe skin burns and systemic toxicity upon absorption.[1] Similarly, aminophenols are classified as harmful if swallowed or inhaled.[2] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed.[2]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled.[2]
Skin Corrosion/IrritationAssumed Category 1/2May cause skin irritation or severe burns.[1]
Eye Damage/IrritationAssumed Category 1/2May cause serious eye damage.
Aquatic Toxicity-Toxic to aquatic life with long lasting effects.[2]

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls and safe work practices are the primary means of exposure reduction, appropriate PPE is essential for safeguarding personnel during the handling of this compound.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[3][4]Provides a robust barrier against potential skin absorption, a significant risk with phenolic compounds.[1] Regularly change gloves, especially after direct contact.[5]
Eye and Face Protection Chemical safety goggles and a face shield.[6][7]Protects against splashes and airborne particles, preventing contact with the eyes and mucous membranes.
Body Protection A fully buttoned lab coat, with consideration for a chemical-resistant apron for larger quantities.[4]Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory.[2] For procedures with a high potential for aerosolization, a fit-tested respirator may be necessary based on a risk assessment.[3]Minimizes the risk of inhaling harmful dust or aerosols.

Operational Blueprint: Safe Handling and Storage Protocols

A systematic approach to handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.

Engineering Controls: The Primary Barrier

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[6]

Step-by-Step Handling Procedure

The following workflow outlines the essential steps for the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don appropriate PPE Area_Prep Prepare and verify fume hood Prep->Area_Prep 1. Material_Prep Assemble all necessary equipment and reagents Area_Prep->Material_Prep 2. Weighing Carefully weigh the solid compound Material_Prep->Weighing 3. Dissolving Dissolve in the appropriate solvent Weighing->Dissolving 4. Reaction Perform the experimental procedure Dissolving->Reaction 5. Decontamination Decontaminate work surfaces Reaction->Decontamination 6. Waste_Disposal Dispose of waste according to protocol Decontamination->Waste_Disposal 7. Storage Store compound in a designated, cool, dry, and well-ventilated area Waste_Disposal->Storage 8.

Figure 1. A stepwise workflow for the safe handling of this compound.
Storage Requirements

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][8] The storage location should be clearly labeled with the compound's identity and associated hazards.

Emergency Preparedness: Spill and Exposure Response

Prompt and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Management

In the case of a small spill, trained personnel wearing appropriate PPE should use an absorbent material to contain the spill. For larger spills, evacuate the area and contact the institutional safety office.

Exposure Protocol

The following diagram outlines the immediate actions to be taken in case of accidental exposure.

Exposure_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Accidental Exposure Occurs Remove_Clothing Immediately remove contaminated clothing Exposure->Remove_Clothing Flush_Eyes Immediately flush eyes with water for at least 15 minutes at an eyewash station Exposure->Flush_Eyes Fresh_Air Move to fresh air Exposure->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Exposure->Rinse_Mouth Wash_Skin Wash affected area with copious amounts of water for at least 15 minutes. Consider using polyethylene glycol (PEG) if available. Remove_Clothing->Wash_Skin Medical_Attention Seek Immediate Medical Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.